NSC-311068
Description
Properties
CAS No. |
73768-68-0 |
|---|---|
Molecular Formula |
C10H6N4O4S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H6N4O4S/c15-13(16)7-1-2-9(8(5-7)14(17)18)19-10-3-4-11-6-12-10/h1-6H |
InChI Key |
SLHSCOLZKJZFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC=C2 |
Appearance |
Solid powder |
Other CAS No. |
73768-68-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-311068; NSC 311068; NSC311068 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of NSC-311068
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-311068 is a small molecule inhibitor identified as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). Its mechanism of action centers on the targeted disruption of the STAT/TET1 signaling axis, a critical pathway for the survival and proliferation of certain cancer cells. This technical guide provides a comprehensive overview of the molecular interactions, cellular effects, and experimental validation of this compound's mechanism of action, designed for professionals in the fields of cancer research and drug development.
Core Mechanism of Action: Targeting the STAT/TET1 Axis
This compound exerts its anti-leukemic effects by directly targeting and inhibiting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1] This inhibition disrupts the downstream signaling cascade that leads to the transcription of Ten-eleven translocation 1 (TET1), a critical oncoprotein in AML.[1] The subsequent reduction in TET1 expression leads to a decrease in global 5-hydroxymethylcytosine (5hmC) levels, ultimately inhibiting the viability of AML cells that exhibit high levels of TET1 expression.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in AML cells.
Quantitative Data on Biological Activity
The inhibitory effect of this compound on the viability of AML cell lines has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate a selective potency against cell lines with high TET1 expression.
| Cell Line | TET1 Expression | Estimated IC50 (nM) |
| MONOMAC-6 | High | ~200 |
| THP-1 | High | ~300 |
| KOCL-48 | High | ~400 |
| KASUMI-1 | High | ~500 |
| NB4 | Low | >500 |
Table 1: Estimated IC50 values of this compound in various AML cell lines after 48 hours of treatment. Data is estimated from dose-response curves presented in Jiang et al., 2017.
Impact on Apoptotic Pathways
The inhibition of the STAT/TET1 axis by this compound also influences the expression of key apoptosis-regulating proteins. While direct quantitative data for this compound is still emerging, the inhibition of STAT3/5 is known to modulate the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It is hypothesized that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby promoting programmed cell death in cancer cells.
| Protein | Expected Change upon this compound Treatment | Role in Apoptosis |
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
Table 2: Expected modulation of apoptosis-related proteins by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability (MTS) Assay
This assay is used to assess the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0, 50, 200, 500 nM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for TET1 Expression
qPCR is employed to measure the mRNA expression levels of TET1 following treatment with this compound.
Protocol:
-
Cell Treatment: Treat AML cells with this compound (e.g., 300 nM) or vehicle control for 48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for TET1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in TET1 expression.
Global 5-hydroxymethylcytosine (5hmC) Dot Blot Analysis
This technique is used to assess the overall levels of 5hmC in the genomic DNA of cells treated with this compound.
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from this compound-treated and control cells.
-
DNA Denaturation: Denature the DNA by heating at 95-100°C for 10 minutes, followed by rapid cooling on ice.
-
Dot Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantification: Quantify the dot intensity using densitometry software.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of STAT3 and STAT5 to the promoter region of the TET1 gene.
Protocol:
-
Cell Crosslinking: Treat AML cells with this compound or vehicle. Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for STAT3, STAT5, or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose or magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the TET1 promoter region to quantify the amount of precipitated DNA.
Visualizations of Experimental Workflows
Experimental Workflow for Cell Viability (MTS) Assay
Caption: Workflow for assessing cell viability using the MTS assay.
Experimental Workflow for ChIP-qPCR
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.
Conclusion
This compound represents a targeted therapeutic strategy for AML with high TET1 expression. Its core mechanism of action, the inhibition of the STAT3/5-TET1 axis, leads to a reduction in cell viability and is hypothesized to promote apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and similar targeted inhibitors for cancer therapy. Further investigation into the precise quantitative effects on apoptotic proteins and direct confirmation of its impact on STAT3/5 phosphorylation in various AML contexts will be crucial for its clinical advancement.
References
An In-depth Technical Guide to the Discovery and Synthesis of NSC-311068
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-311068, chemically identified as 2-((2,4-dinitrophenyl)thio)pyrimidine, has emerged as a significant small molecule inhibitor with therapeutic potential in the treatment of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the compound's mechanism of action as a direct inhibitor of STAT3/5 signaling, leading to the transcriptional suppression of the oncoprotein Ten-eleven translocation 1 (TET1). This document furnishes detailed experimental protocols for the synthesis of this compound, in vitro cell viability and gene expression assays, and an in vivo AML mouse model. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. One promising approach is the targeted inhibition of oncogenic signaling pathways that drive leukemogenesis. The STAT3/5 signaling pathway is frequently hyperactivated in AML and plays a crucial role in cell proliferation, survival, and differentiation. A key downstream target of STAT3/5 in AML is the Ten-eleven translocation 1 (TET1) enzyme, a DNA methylcytosine dioxygenase that has been identified as a critical oncoprotein in this disease. High expression of TET1 is associated with poor prognosis in AML.
Through a screening of the NCI-60 database of chemical compounds, this compound was identified as a molecule that selectively inhibits the viability of cancer cells with high TET1 expression.[1] Subsequent studies have elucidated its mechanism of action as a direct inhibitor of STAT3/5, thereby suppressing TET1 transcription and showing significant anti-leukemic activity in preclinical models of TET1-high AML.[1]
Chemical Properties
| Property | Value |
| Chemical Name | 2-((2,4-dinitrophenyl)thio)pyrimidine |
| NSC Number | 311068 |
| CAS Number | 66474-53-1 |
| Molecular Formula | C10H6N4O4S |
| Molecular Weight | 278.24 g/mol |
Synthesis
Proposed Synthesis Protocol
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions may be necessary.
Materials:
-
2-Mercaptopyrimidine
-
1-Chloro-2,4-dinitrobenzene
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the thiolate salt.
-
To this mixture, add a solution of 1-chloro-2,4-dinitrobenzene (1 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound exerts its anti-leukemic effects by directly targeting the STAT3 and STAT5 transcription factors.[1] In TET1-high AML, STAT3/5 proteins are transcriptional activators of TET1. By inhibiting STAT3/5, this compound leads to a significant reduction in TET1 mRNA and protein levels.[1] This, in turn, decreases global 5-hydroxymethylcytosine (5hmC) levels, a product of TET1 enzymatic activity, and suppresses the viability of TET1-high AML cells.[1] Notably, this compound shows minimal inhibitory effects on the viability of TET1-low AML cells, indicating a selective therapeutic window.[1]
Quantitative Data
In Vitro Cell Viability
The effect of this compound on the viability of various AML cell lines was assessed after 48 hours of treatment.
| Cell Line | TET1 Expression | IC50 (nM) |
| MONOMAC-6 | High | ~200-500 |
| THP-1 | High | ~200-500 |
| KOCL-48 | High | ~200-500 |
| KASUMI-1 | High | ~200-500 |
| NB4 | Low | >500 |
Data extrapolated from dose-response curves presented in Jiang et al., 2017.[1]
In Vitro TET1 Expression
Treatment with 300 nM this compound for 48 hours resulted in a significant reduction in TET1 mRNA levels in TET1-high AML cell lines.
| Cell Line | Fold Change in TET1 Expression |
| MONOMAC-6 | Significant Decrease |
| THP-1 | Significant Decrease |
| KOCL-48 | Significant Decrease |
Based on qualitative data from Jiang et al., 2017.[1]
In Vivo Efficacy
In a murine MLL-AF9 AML model, treatment with this compound significantly prolonged survival.
| Treatment Group | Median Survival (days) |
| Control (DMSO) | 49 |
| This compound (2.5 mg/kg) | 94 |
Data from Jiang et al., 2017.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted for AML cell lines based on standard MTS assay procedures.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1, NB4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Culture AML cells in RPMI-1640 medium to the desired confluence.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Add the desired concentrations of this compound (e.g., 0, 50, 200, 500 nM) to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Quantitative Real-Time PCR (qPCR) for TET1 Expression
Materials:
-
Treated and control AML cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
qPCR instrument
-
Primers for TET1 and a housekeeping gene (e.g., GAPDH)
Primer Sequences for TET1 Promoter Sites: [1]
-
Site 1:
-
Forward: 5′-ACTTTGACCTCCCAAAGTGCTGGA-3′
-
Reverse: 5′-ACCTGAGTGATGCTGAGACTTCCT-3′
-
-
Site 2:
-
Forward: 5′-TTTGGGAACCGACTCCTCACCT-3′
-
Reverse: 5′-TCGGGCAAACTTTCCAACTCGC-3′
-
-
Site 3:
-
Forward: 5′-ACGCTGGGCATTTCTGATCCACTA-3′
-
Reverse: 5′-TATTGTGCAGCTCGTTTAGTGCCC-3′
-
-
Site 4:
-
Forward: 5′-CCATCTCCCGACACACA-3′
-
Reverse: 5′-TTGGCAGTGACCTTGAGA-3′
-
Procedure:
-
Culture AML cells and treat with 300 nM this compound or vehicle control for 48 hours.
-
Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the specified primers for TET1 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TET1 expression.
In Vivo AML Mouse Model
This protocol is based on the MLL-AF9 AML mouse model.
Materials:
-
Secondary bone marrow transplantation (BMT) recipient mice
-
Leukemic bone marrow blast cells from primary MLL-AF9 AML mice
-
This compound
-
DMSO
-
Saline
-
PEG300
-
Tween-80
Procedure:
-
Transplant secondary BMT recipient mice with leukemic bone marrow blast cells collected from primary MLL-AF9 AML mice.
-
Monitor the mice for the onset of leukemia (e.g., by peripheral blood analysis).
-
Upon leukemia onset, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A suggested formulation is to dissolve this compound in DMSO to create a stock solution, which is then suspended in a vehicle such as a mixture of PEG300, Tween-80, and saline.
-
Administer this compound at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection once per day for 10 days.
-
Administer the vehicle control (DMSO in the same final formulation) to the control group.
-
Monitor the survival of the mice and record the data.
-
At the end of the study, tissues such as peripheral blood, bone marrow, spleen, and liver can be collected for pathological analysis.
Conclusion
This compound is a promising small molecule inhibitor that targets the STAT3/5-TET1 axis in AML. Its selective activity against TET1-high AML cells, coupled with its demonstrated in vivo efficacy, makes it a valuable lead compound for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound and related compounds. Further studies are warranted to optimize its pharmacological properties and to fully elucidate its clinical potential in the treatment of AML and potentially other TET1-driven malignancies.
References
The Epigenetic Role of NSC-311068: A Technical Guide for Researchers
An In-depth Examination of a Novel TET1 Transcription Suppressor for Therapeutic Development in Oncology
Abstract
NSC-311068 has emerged as a significant small molecule inhibitor in the field of epigenetics, primarily recognized for its role in the targeted suppression of Ten-eleven translocation 1 (TET1) gene transcription. This technical guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, and its potential therapeutic applications, particularly in the context of Acute Myeloid Leukemia (AML). By inhibiting the STAT3/5 signaling pathway, this compound effectively downregulates TET1 expression, leading to a reduction in global 5-hydroxymethylcytosine (5hmC) levels and subsequent inhibition of cancer cell viability. This document serves as a resource for researchers, scientists, and drug development professionals, offering consolidated data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction
Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. The Ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) are key players in active DNA demethylation, initiating this process by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). Dysregulation of TET enzyme activity and aberrant 5hmC levels are increasingly implicated in various malignancies, including AML.
This compound has been identified as a selective inhibitor of TET1 transcription. Its mechanism of action offers a promising therapeutic strategy for cancers characterized by high TET1 expression, such as specific subtypes of AML. This guide will delve into the molecular pathways affected by this compound, present quantitative data on its efficacy, and provide detailed protocols for its experimental application.
Mechanism of Action: The STAT3/5-TET1 Axis
This compound exerts its effect on TET1 expression through the inhibition of the Signal Transducer and Activator of Transcription (STAT) 3 and 5 signaling pathway. STAT3 and STAT5 are transcription factors that, upon activation via phosphorylation, can bind to the promoter region of the TET1 gene and induce its transcription. By interfering with this process, this compound leads to a downstream reduction in TET1 protein levels.
The subsequent decrease in TET1, a critical dioxygenase, results in a diminished conversion of 5mC to 5hmC, thereby altering the epigenetic landscape of the cell. This modulation of DNA methylation patterns can impact the expression of genes crucial for cancer cell survival and proliferation.
Quantitative Data on Efficacy
The efficacy of this compound has been evaluated in various AML cell lines, demonstrating a selective effect on cells with high TET1 expression.
Table 1: Effect of this compound on the Viability of TET1-High AML Cell Lines
| Cell Line | Description | This compound Concentration (nM) | % Cell Viability (relative to control) |
| MONOMAC-6 | Human acute monocytic leukemia | 50 | ~80% |
| 200 | ~60% | ||
| 500 | ~40% | ||
| THP-1 | Human acute monocytic leukemia | 50 | ~90% |
| 200 | ~75% | ||
| 500 | ~55% | ||
| KOCL-48 | Human B-cell precursor leukemia with t(11;19) | 50 | ~85% |
| 200 | ~65% | ||
| 500 | ~45% | ||
| KASUMI-1 | Human acute myeloid leukemia with t(8;21) | 50 | ~95% |
| 200 | ~80% | ||
| 500 | ~60% |
Note: Data is approximated from graphical representations in the cited literature. Specific IC50 values require further investigation.
Table 2: Effect of this compound on TET1 Expression and 5hmC Levels
| Cell Line | Treatment | TET1 mRNA Expression (relative to control) | Global 5hmC Level (relative to control) |
| THP-1 | 300 nM this compound (48h) | Significant Decrease | Significant Decrease |
| MONOMAC-6 | 300 nM this compound (48h) | Significant Decrease | Significant Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the epigenetic role of this compound.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5 x 104 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Add the desired final concentrations (e.g., 0, 50, 200, 500 nM) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (DMSO-treated) cells after subtracting the background absorbance from wells containing medium only.
Quantitative Real-Time PCR (qPCR) for TET1 Expression
This protocol details the measurement of TET1 mRNA levels following this compound treatment.
Materials:
-
AML cells treated with this compound (e.g., 300 nM for 48 hours) and control cells.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for TET1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TET1 and the housekeeping gene, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for TET1 and the housekeeping gene in both treated and control samples. Calculate the relative expression of TET1 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.
Global 5hmC Level Detection (Dot Blot Assay)
This protocol provides a method to assess changes in global 5hmC levels in genomic DNA.
Materials:
-
Genomic DNA from this compound-treated and control cells
-
Denaturation buffer (0.4 M NaOH, 10 mM EDTA)
-
Neutralization buffer (2 M Ammonium Acetate, pH 7.0)
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit.
-
DNA Denaturation: Denature 1 µg of genomic DNA in denaturation buffer at 95°C for 10 minutes, then immediately place on ice. Neutralize with an equal volume of cold neutralization buffer.
-
Dot Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose membrane. Allow the membrane to air dry.
-
Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using ECL reagents and an appropriate imaging system.
-
Analysis: Quantify the intensity of the dots to determine the relative global 5hmC levels between treated and control samples.
Off-Target Effects and Clinical Status
Currently, there is limited publicly available information regarding the comprehensive off-target effects of this compound on other epigenetic modifiers or cellular pathways. Further research is required to establish a detailed selectivity profile.
A search of clinical trial databases did not yield any registered clinical trials for this compound, suggesting that it is currently in the preclinical phase of development.
Conclusion
This compound represents a promising therapeutic agent for the treatment of TET1-high cancers, particularly certain subtypes of AML. Its mechanism of action, involving the targeted suppression of TET1 transcription via the STAT3/5 pathway, provides a clear rationale for its anti-leukemic effects. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its mechanism, efficacy data, and detailed experimental protocols. Further investigation into its selectivity, in vivo efficacy in more advanced models, and potential for combination therapies is warranted to advance its development as a novel epigenetic cancer therapy.
An In-depth Technical Guide on NSC-311068 as a STAT3/5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling. Their aberrant and persistent activation is a hallmark of numerous human cancers, including hematological malignancies such as Acute Myeloid Leukemia (AML). Constitutive STAT3 and STAT5 signaling drives the expression of a wide array of genes involved in cell proliferation, survival, and differentiation, thereby contributing to tumorigenesis. This has rendered them attractive targets for therapeutic intervention.
NSC-311068 is a small molecule compound that has been identified as an inhibitor of STAT3 and STAT5. It has shown significant potential in preclinical studies, particularly in the context of AML, by modulating the expression of key downstream targets. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its biological effects through the direct or indirect inhibition of STAT3 and STAT5. Research has demonstrated that this compound targets the STAT3/5 signaling axis, leading to the suppression of Ten-eleven translocation 1 (TET1) transcription. TET1 is an enzyme involved in DNA demethylation and is found to be highly expressed and to act as an oncoprotein in certain subtypes of AML. By inhibiting STAT3 and STAT5, which are transcriptional activators of TET1, this compound effectively downregulates TET1 expression. This mechanism has been shown to selectively inhibit the viability of AML cells that exhibit high levels of TET1.
The inhibition of the STAT3/5-TET1 axis by this compound represents a targeted therapeutic strategy for AML subtypes dependent on this signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that while data on the effects of this compound on cell viability are available, specific biochemical IC50 values for direct STAT3 and STAT5 inhibition and binding affinities (Kd) have not been reported in the reviewed literature.
Table 1: In Vitro Cell Viability of AML Cell Lines Treated with this compound
| Cell Line | TET1 Expression | Treatment Concentration (nM) | % Cell Viability (relative to control) |
| MONOMAC-6 | High | 50 | ~80% |
| 200 | ~40% | ||
| 500 | ~20% | ||
| THP-1 | High | 50 | ~90% |
| 200 | ~60% | ||
| 500 | ~30% | ||
| KOCL-48 | High | 50 | ~95% |
| 200 | ~70% | ||
| 500 | ~40% | ||
| KASUMI-1 | High | 50 | ~98% |
| 200 | ~80% | ||
| 500 | ~50% | ||
| NB4 | Low | 50 | No significant effect |
| 200 | No significant effect | ||
| 500 | No significant effect | ||
| Data is approximated from graphical representations in the cited literature and represents viability after 48 hours of treatment. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of MLL-AF9 AML
| Treatment Group | Dosage | Median Survival (days) |
| Control (DMSO) | - | 49 |
| This compound | 2.5 mg/kg, i.p., once daily for 10 days | 94 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical STAT3 and STAT5 signaling pathways and the proposed point of intervention for this compound.
Experimental Workflow
The following diagram outlines a general workflow for the screening and characterization of STAT3/5 inhibitors like this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize STAT3/5 inhibitors. The specific conditions used for this compound have not been detailed in the available literature.
Western Blot for STAT3/5 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of STAT3 and STAT5 in cancer cells.
Materials:
-
Cancer cell line with activated STAT3/5 (e.g., AML cell lines like MONOMAC-6 or THP-1).
-
Cell culture medium and supplements.
-
This compound.
-
Cytokine for stimulation (e.g., IL-6 for STAT3, GM-CSF for STAT5), if necessary.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere or reach a desired density. Treat cells with various concentrations of this compound for a specified time. If studying cytokine-induced phosphorylation, serum-starve the cells before treatment and then stimulate with the appropriate cytokine.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
STAT-dependent Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on the transcriptional activity of STAT3 or STAT5.
Materials:
-
A host cell line (e.g., HEK293T).
-
A luciferase reporter plasmid containing STAT-responsive elements upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
This compound.
-
Cytokine for stimulation.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the STAT-responsive luciferase reporter plasmid and the Renilla control plasmid.
-
Cell Plating and Treatment: Plate the transfected cells into a 96-well plate. After allowing the cells to attach, treat them with different concentrations of this compound.
-
Stimulation: Stimulate the cells with the appropriate cytokine to activate the STAT signaling pathway.
-
Cell Lysis and Luciferase Assay: After the desired incubation time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of STAT transcriptional activity by this compound compared to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if this compound inhibits the DNA-binding activity of STAT3 or STAT5.
Materials:
-
Nuclear extracts from cells with activated STAT3/5.
-
A double-stranded DNA probe containing a consensus STAT-binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer.
-
This compound.
-
Native polyacrylamide gel and running buffer.
-
For supershift assays: antibodies specific to STAT3 or STAT5.
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer. Add different concentrations of this compound and incubate.
-
Probe Addition: Add the labeled DNA probe to the reaction mixture and incubate to allow for protein-DNA binding.
-
Supershift (Optional): For supershift analysis, add the specific STAT antibody to the reaction mixture after the initial binding incubation.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis.
-
Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or use an appropriate detection method for non-radioactive probes to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.
Conclusion
This compound is a promising small molecule inhibitor of the STAT3/5 signaling pathway with demonstrated preclinical activity in AML models. Its mechanism of action, involving the suppression of TET1 transcription, provides a targeted approach for treating cancers dependent on this oncogenic axis. While the available data highlights its potential, further studies are required to fully elucidate its biochemical and cellular pharmacology, including the determination of direct inhibitory constants and binding affinities for STAT3 and STAT5. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel STAT inhibitors.
The Impact of NSC-311068 on 5-hydroxymethylcytosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-311068 has been identified as a potent indirect inhibitor of Ten-eleven translocation 1 (TET1), a key enzyme responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on 5hmC levels, and detailed protocols for relevant experimental procedures. The information presented herein is intended to support further research and drug development efforts targeting the epigenetic landscape of cancer and other diseases.
Introduction to 5-hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine is an epigenetic modification of DNA that plays a crucial role in gene regulation. It is generated from the oxidation of 5-methylcytosine by the TET family of dioxygenases. While 5mC is generally associated with gene silencing, 5hmC is often found in actively transcribed regions and is considered an intermediate in the DNA demethylation pathway. The levels of 5hmC are dynamically regulated and their dysregulation has been implicated in various diseases, including cancer.
This compound: Mechanism of Action
This compound is a small molecule that has been shown to selectively suppress the transcription of the TET1 gene. It achieves this by inhibiting the Signal Transducer and Activator of Transcription (STAT) 3 and 5 proteins.[1] STAT3 and STAT5 are key transcription factors that bind to the promoter region of the TET1 gene, driving its expression. By inhibiting STAT3/5, this compound effectively downregulates TET1 mRNA and protein levels. This reduction in TET1 enzyme availability leads to a subsequent decrease in the global levels of 5hmC in the cell.
Quantitative Data
The following tables summarize the quantitative effects of this compound on Acute Myeloid Leukemia (AML) cell lines, as reported in the literature.
Table 1: Effect of this compound on AML Cell Viability
| Cell Line | This compound Concentration (nM) | % Cell Viability (relative to control) |
| MONOMAC-6 | 50 | ~80% |
| 200 | ~60% | |
| 500 | ~40% | |
| THP-1 | 50 | ~90% |
| 200 | ~75% | |
| 500 | ~50% | |
| KOCL-48 | 50 | ~95% |
| 200 | ~80% | |
| 500 | ~60% | |
| KASUMI-1 | 50 | ~100% |
| 200 | ~90% | |
| 500 | ~70% | |
| NB4 (TET1-low control) | 500 | ~100% |
Table 2: Effect of this compound on TET1 Expression and Global 5hmC Levels
| Cell Line | This compound Concentration (nM) | Duration of Treatment | TET1 mRNA Expression (relative to control) | Global 5hmC Level (relative to control) |
| THP-1 | 300 | 48 hours | Significantly repressed | Significantly repressed |
| MONOMAC-6 | 300 | 48 hours | Significantly repressed | Significantly repressed |
| MONOMAC-6 | 25 | 24 hours | Significantly downregulated | Not reported |
| THP-1 | 25 | 24 hours | Significantly downregulated | Not reported |
| KOCL-48 | 25 | 24 hours | Significantly downregulated | Not reported |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the effects of this compound. These are based on standard molecular biology techniques and may not be the exact protocols used in the cited literature.
Cell Culture and Drug Treatment
-
Cell Lines: AML cell lines (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1, and NB4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Treatment: Cells are seeded in appropriate culture plates and treated with this compound at the desired concentrations (e.g., 0, 25, 50, 200, 300, 500 nM) for the specified duration (e.g., 24 or 48 hours). A vehicle control (DMSO) is run in parallel.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Treat cells with serial dilutions of this compound as described in section 4.1.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for TET1 Expression
-
RNA Isolation: Following treatment with this compound, harvest cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with primers specific for TET1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, and extension) on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of TET1 using the comparative Ct (ΔΔCt) method.
Global 5hmC Quantification (Dot Blot Assay)
-
Genomic DNA Isolation: Isolate genomic DNA from treated and control cells using a DNA extraction kit.
-
DNA Denaturation: Denature 1 µg of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate (pH 7.0).
-
Dot Blotting: Spot the denatured DNA onto a nitrocellulose membrane and allow it to air dry.
-
Cross-linking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the dot intensity using image analysis software. A loading control, such as methylene blue staining, should be used for normalization.
Conclusion
This compound serves as a valuable research tool for investigating the role of the STAT/TET1/5hmC axis in various biological processes and disease states. Its ability to indirectly modulate 5hmC levels through the targeted inhibition of a key signaling pathway provides a specific and potent means to study the downstream consequences of reduced TET1 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics.
References
Target Validation of NSC-311068 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of NSC-311068 in cancer cells, with a primary focus on its interaction with Ten-eleven translocation 1 (TET1). This compound has been identified as an inhibitor of TET1, a critical enzyme in the DNA demethylation pathway, and has shown promise in preclinical studies, particularly in acute myeloid leukemia (AML). This document outlines the mechanism of action, details experimental protocols for target validation, presents quantitative data on its efficacy, and illustrates the signaling pathways involved.
Introduction to this compound and its Target, TET1
This compound is a small molecule that has been identified as a potent inhibitor of TET1. TET1 is a member of the TET family of dioxygenases, which play a crucial role in epigenetics by catalyzing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), an important intermediate in DNA demethylation.[1] Dysregulation of TET1 expression and function has been implicated in various cancers, making it an attractive therapeutic target. In several cancer types, including AML, high levels of TET1 are associated with poor prognosis.[1]
This compound has been shown to selectively suppress the transcription of TET1, leading to a global reduction in 5hmC levels and subsequently inhibiting the viability of cancer cells that exhibit high TET1 expression.[1] This targeted approach offers a promising therapeutic strategy for cancers dependent on TET1 activity.
Mechanism of Action
The primary mechanism of action of this compound is the suppression of TET1 transcription.[1] This leads to a cascade of downstream effects, ultimately impacting cell viability and proliferation.
-
Inhibition of TET1 Expression: this compound acts to reduce the messenger RNA (mRNA) and protein levels of TET1 in cancer cells.
-
Reduction of 5hmC Levels: By inhibiting TET1, this compound decreases the conversion of 5mC to 5hmC, a key step in active DNA demethylation.[1] This alteration in the epigenetic landscape can affect the expression of various genes.
-
Induction of Apoptosis: In cancer cells with high TET1 expression, treatment with this compound leads to the induction of programmed cell death, or apoptosis.
The selectivity of this compound for cancer cells with high TET1 expression is a key feature of its therapeutic potential, suggesting a targeted approach with potentially fewer off-target effects.
Quantitative Data on this compound Efficacy
The anti-cancer activity of this compound has been evaluated in various cancer cell lines, with a particular focus on AML. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (GI50) from the National Cancer Institute's NCI-60 screen. The NCI-60 is a panel of 60 diverse human cancer cell lines used for drug screening.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.28 |
| HL-60(TB) | Leukemia | 0.23 |
| K-562 | Leukemia | 0.32 |
| MOLT-4 | Leukemia | 0.23 |
| RPMI-8226 | Leukemia | 0.26 |
| SR | Leukemia | 0.19 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.34 |
| EKVX | Non-Small Cell Lung | 0.22 |
| HOP-62 | Non-Small Cell Lung | 0.34 |
| HOP-92 | Non-Small Cell Lung | 0.30 |
| NCI-H226 | Non-Small Cell Lung | 0.33 |
| NCI-H23 | Non-Small Cell Lung | 0.32 |
| NCI-H322M | Non-Small Cell Lung | 0.32 |
| NCI-H460 | Non-Small Cell Lung | 0.31 |
| NCI-H522 | Non-Small Cell Lung | 0.30 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.31 |
| HCC-2998 | Colon Cancer | 0.31 |
| HCT-116 | Colon Cancer | 0.32 |
| HCT-15 | Colon Cancer | 0.34 |
| HT29 | Colon Cancer | 0.33 |
| KM12 | Colon Cancer | 0.32 |
| SW-620 | Colon Cancer | 0.32 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.32 |
| SF-295 | CNS Cancer | 0.32 |
| SF-539 | CNS Cancer | 0.31 |
| SNB-19 | CNS Cancer | 0.32 |
| SNB-75 | CNS Cancer | 0.28 |
| U251 | CNS Cancer | 0.32 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.28 |
| MALME-3M | Melanoma | 0.32 |
| M14 | Melanoma | 0.32 |
| MDA-MB-435 | Melanoma | 0.29 |
| SK-MEL-2 | Melanoma | 0.34 |
| SK-MEL-28 | Melanoma | 0.34 |
| SK-MEL-5 | Melanoma | 0.32 |
| UACC-257 | Melanoma | 0.31 |
| UACC-62 | Melanoma | 0.31 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.32 |
| OVCAR-3 | Ovarian Cancer | 0.32 |
| OVCAR-4 | Ovarian Cancer | 0.29 |
| OVCAR-5 | Ovarian Cancer | 0.30 |
| OVCAR-8 | Ovarian Cancer | 0.29 |
| NCI/ADR-RES | Ovarian Cancer | 0.35 |
| SK-OV-3 | Ovarian Cancer | 0.34 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.32 |
| A498 | Renal Cancer | 0.33 |
| ACHN | Renal Cancer | 0.33 |
| CAKI-1 | Renal Cancer | 0.33 |
| RXF 393 | Renal Cancer | 0.29 |
| SN12C | Renal Cancer | 0.33 |
| TK-10 | Renal Cancer | 0.32 |
| UO-31 | Renal Cancer | 0.32 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.34 |
| DU-145 | Prostate Cancer | 0.34 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.34 |
| MDA-MB-231/ATCC | Breast Cancer | 0.32 |
| HS 578T | Breast Cancer | 0.32 |
| BT-549 | Breast Cancer | 0.31 |
| T-47D | Breast Cancer | 0.34 |
| MDA-MB-468 | Breast Cancer | 0.35 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The GI50 value represents the concentration of the drug that causes 50% inhibition of cell growth.
Signaling Pathways
TET1 is known to be involved in the regulation of several critical signaling pathways in cancer. By inhibiting TET1, this compound can indirectly modulate these pathways.
Experimental Protocols for Target Validation
Validating the direct interaction between this compound and TET1 is crucial. The following are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture TET1-expressing cancer cells (e.g., AML cell lines like THP-1 or MOLM-13) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for 2-4 hours.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration in each sample.
-
Perform Western blotting using a specific antibody against TET1 to detect the amount of soluble TET1 at each temperature.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify protein targets of small molecules by observing the protection of the target protein from proteolysis upon ligand binding.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Harvest TET1-expressing cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer).
-
Quantify the total protein concentration of the lysate.
-
-
Drug Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate aliquot at a predetermined optimal concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial protein digestion.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Perform a Western blot using an anti-TET1 antibody.
-
A decrease in the degradation of TET1 in the this compound-treated samples compared to the control indicates that the compound binds to and stabilizes TET1.
-
In Vitro TET1 Activity Assay
This assay directly measures the enzymatic activity of TET1 in the presence of this compound.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant human TET1 enzyme, a methylated DNA substrate (e.g., a biotinylated oligonucleotide with a 5mC), and the necessary co-factors (Fe(II), α-ketoglutarate, and ascorbate) in a suitable reaction buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
-
Enzymatic Reaction:
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the conversion of 5mC to 5hmC.
-
-
Detection of 5hmC:
-
The amount of 5hmC produced can be quantified using various methods, such as an ELISA-based assay with a 5hmC-specific antibody or by dot blot analysis.
-
For the ELISA, the biotinylated DNA substrate is captured on a streptavidin-coated plate, and the 5hmC is detected with a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then developed with a colorimetric substrate.
-
-
Data Analysis:
-
Calculate the percentage of TET1 inhibition for each concentration of this compound and determine the IC50 value.
-
Resistance Mechanisms
While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms can be extrapolated from general principles of drug resistance in cancer and what is known about TET1 biology.
-
Downregulation or Mutation of TET1: Cancer cells could develop resistance by downregulating the expression of TET1 or through mutations in the TET1 gene that prevent this compound from suppressing its transcription or function.
-
Activation of Bypass Signaling Pathways: Cells might compensate for the loss of TET1 activity by upregulating alternative signaling pathways that promote proliferation and survival, such as the PI3K/Akt or MAPK pathways.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could lead to the removal of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
Further research is needed to elucidate the specific mechanisms of resistance to this compound in different cancer contexts.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulator TET1. Its ability to selectively inhibit the growth of cancer cells with high TET1 expression, particularly in AML, underscores its potential as a targeted therapy. The experimental protocols detailed in this guide provide a framework for the robust validation of its mechanism of action and target engagement. Further investigation into its efficacy across a broader range of cancers, as well as a deeper understanding of potential resistance mechanisms, will be crucial for its future clinical development.
References
In-Depth Technical Guide: NSC-311068 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. A promising avenue of research involves targeting aberrant signaling pathways that drive leukemogenesis. One such pathway is the STAT/TET1 axis, which is particularly relevant in AML subtypes with high expression of the Ten-eleven translocation 1 (TET1) oncogene. The small molecule NSC-311068 has emerged as a key investigational compound in this area. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its study in the context of AML.
Introduction: The STAT/TET1 Axis in AML
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently activated in AML and contribute to leukemic cell proliferation and survival.[1] Ten-eleven translocation 1 (TET1) is a dioxygenase that plays a crucial role in DNA demethylation by converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[2] In certain AML subtypes, such as those with MLL rearrangements, TET1 is significantly upregulated and functions as an oncoprotein.[2]
Recent research has identified a direct regulatory link where activated STAT3 and STAT5 bind to the promoter region of the TET1 gene, driving its transcription.[1][3] This establishes a critical oncogenic axis in TET1-high AML. This compound has been identified as a small molecule inhibitor that disrupts this pathway, offering a targeted therapeutic approach for these specific AML subtypes.[2][4]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of STAT3 and STAT5.[4] By targeting these transcription factors, this compound prevents their binding to the TET1 gene promoter. This leads to the downstream suppression of TET1 transcription and a subsequent reduction in global 5hmC levels in TET1-high AML cells. The selective cytotoxicity of this compound is dependent on the cellular reliance on this signaling pathway, showing minimal effect on AML cells with low TET1 expression.
Quantitative Data Summary
This compound demonstrates selective cytotoxicity against AML cell lines characterized by high TET1 expression. The inhibitory effects on cell viability are observed at nanomolar concentrations.
| Cell Line | TET1 Expression Level | IC50 (nM) after 48h treatment | Reference |
| MONOMAC-6 | High | ~200 | |
| THP-1 | High | ~250 | |
| KOCL-48 | High | ~300 | |
| KASUMI-1 | High | ~400 | |
| NB4 | Low | >500 (No significant effect) |
Note: IC50 values are estimated from dose-response curves presented in Jiang et al., Nature Communications, 2017.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the protocols utilized in the primary research.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the viability of AML cell lines.
Methodology:
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 0, 50, 200, 500 nM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined using appropriate software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qRT-PCR) for TET1 Expression
This protocol is to quantify the changes in TET1 mRNA levels following treatment with this compound.
Methodology:
-
Cell Treatment: AML cells are treated with 300 nM this compound or DMSO for 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression of TET1 is quantified using a SYBR Green-based real-time PCR assay. GAPDH is commonly used as the housekeeping gene for normalization.
-
Human TET1 Primers:
-
Forward: 5'-AAG GAC TAT GGG AAG GAG GAG A-3'
-
Reverse: 5'-TGC TGA GAT GAG GAT GAC ATT G-3'
-
-
Human GAPDH Primers:
-
Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Data Analysis: The relative expression of TET1 is calculated using the 2-ΔΔCt method.
In Vivo AML Mouse Models
This compound has been evaluated in preclinical mouse models of AML, including those driven by MLL-AF9 and AML1-ETO9a (AE9a) fusion proteins.
Methodology for MLL-AF9 Model:
-
Retrovirus Production: MLL-AF9-IRES-GFP retrovirus is produced by transfecting HEK293T cells with the retroviral vector and a packaging plasmid.[3][5]
-
Bone Marrow Transduction: Hematopoietic stem and progenitor cells are isolated from the bone marrow of donor mice (e.g., C57BL/6) and transduced with the MLL-AF9 retrovirus.[3]
-
Bone Marrow Transplantation (BMT): Lethally irradiated recipient mice are intravenously injected with the transduced bone marrow cells.[3]
-
Leukemia Development and Treatment: The onset of leukemia is monitored (e.g., by checking peripheral blood smears). Once leukemia is established, mice are treated intraperitoneally with this compound (2.5 mg/kg daily for 10 days) or a vehicle control.[5]
-
Endpoint Analysis: The therapeutic efficacy is evaluated by monitoring survival (Kaplan-Meier analysis) and assessing leukemic burden in peripheral blood, bone marrow, spleen, and liver.[5]
Conclusion and Future Directions
This compound represents a promising targeted therapeutic agent for the treatment of TET1-high AML. Its mechanism of action, involving the direct inhibition of the STAT3/5-TET1 axis, provides a clear rationale for its selective anti-leukemic activity. The preclinical data summarized herein demonstrates its potential both in vitro and in vivo. Further investigation is warranted to explore its efficacy in combination with standard AML therapies and to advance its development towards clinical application for patients with this high-risk subtype of AML. The detailed protocols provided in this guide are intended to facilitate further research into this compound and the broader field of targeted therapies in acute myeloid leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]
NSC-311068: A Targeted Approach Against MLL-rearranged Acute Myeloid Leukemia via the STAT/TET1 Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represents a high-risk subtype with a historically poor prognosis. The oncogenic MLL-fusion proteins drive a distinct transcriptional program, critically dependent on the epigenetic regulator TET1 (Ten-Eleven Translocation 1) and the overexpression of key downstream targets such as HOXA9 and MEIS1. This whitepaper provides a comprehensive technical overview of a novel therapeutic strategy targeting this dependency: the small molecule inhibitor NSC-311068. We delve into the mechanism of action of this compound, which involves the inhibition of STAT3/5 signaling, leading to the transcriptional repression of TET1. This guide consolidates preclinical data on this compound, presents detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows, offering a valuable resource for researchers in oncology and drug development.
Introduction: The Challenge of MLL-rearranged AML
Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A particularly aggressive subtype is defined by chromosomal translocations involving the MLL gene (also known as KMT2A) on chromosome 11q23. These rearrangements generate potent oncogenic fusion proteins that are central to leukemogenesis.[2]
The MLL-fusion proteins function as transcriptional activators, aberrantly recruiting a cohort of cofactors to drive the expression of genes essential for leukemia initiation and maintenance. Among the most critical downstream targets are the HOXA9 and MEIS1 homeobox genes, whose overexpression is a hallmark of MLL-rearranged AML and is associated with a block in differentiation and enhanced self-renewal of leukemic stem cells.[3][4]
A key player in this pathogenic cascade is the enzyme TET1, a methylcytosine dioxygenase. In MLL-rearranged leukemia, TET1 is a direct transcriptional target of the MLL-fusion protein and is significantly upregulated.[5] TET1, in turn, is required for the high expression of HOXA9 and its cofactors, establishing a critical oncogenic signaling axis.[5] This dependency of MLL-rearranged AML on the STAT/TET1 signaling pathway presents a compelling therapeutic target.
This compound: A Novel Inhibitor of the STAT/TET1 Axis
Through drug screening initiatives, this compound has been identified as a small molecule that effectively targets AML cells with high levels of TET1 expression.[6] Unlike other strategies for MLL-rearranged AML that focus on direct inhibition of the MLL-fusion complex or associated proteins like DOT1L, this compound acts upstream by targeting the transcriptional regulation of TET1.
Mechanism of Action
This compound functions as an inhibitor of the Signal Transducer and Activator of Transcription (STAT) 3 and STAT5 proteins.[5][6] In many AML subtypes, including those with MLL-rearrangements, the JAK/STAT signaling pathway is constitutively active.[7][8] Activated STAT3 and STAT5 act as transcription factors that directly bind to the promoter region of the TET1 gene, driving its overexpression.[9]
This compound disrupts the binding of STAT3 and STAT5 to the TET1 promoter, thereby suppressing TET1 transcription.[9] This leads to a reduction in TET1 protein levels and a decrease in global 5-hydroxymethylcytosine (5hmC), a product of TET enzyme activity.[6] The downstream consequence is the downregulation of the critical MLL-fusion target genes, including HOXA9 and MEIS1, which ultimately inhibits leukemia cell viability and progression.[3][6]
Figure 1: Mechanism of Action of this compound in MLL-rearranged AML.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of MLL-rearranged AML. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound in TET1-high AML Cell Lines
| Cell Line | MLL Status | This compound Concentration | Effect on Cell Viability (% of control) | Reference |
| MONOMAC-6 | MLL-AF9 | 50 nM | ~75% | [10] |
| 200 nM | ~40% | [10] | ||
| 500 nM | ~20% | [10] | ||
| THP-1 | MLL-AF9 | 50 nM | ~80% | [10] |
| 200 nM | ~50% | [10] | ||
| 500 nM | ~30% | [10] | ||
| KOCL-48 | MLL-AF6 | 50 nM | ~90% | [10] |
| 200 nM | ~65% | [10] | ||
| 500 nM | ~40% | [10] | ||
| NB4 (control) | MLL-wt | 500 nM | No significant inhibition | [10] |
Note: Data are estimated from published dose-response curves at 48 hours post-treatment.
Table 2: In Vivo Efficacy of this compound in an MLL-AF9 AML Mouse Model
| Treatment Group | Dose and Schedule | Median Survival (days) | Outcome | Reference |
| DMSO (Control) | i.p., once per day for 10 days | 49 | All mice succumbed to leukemia | [6] |
| This compound | 2.5 mg/kg, i.p., once per day for 10 days | 94 | Significantly prolonged survival vs. control | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in MLL-rearranged AML.
Figure 2: General Experimental Workflow for Preclinical Evaluation.
Cell Culture
-
Cell Lines: MLL-rearranged AML cell lines (e.g., MONOMAC-6, THP-1) and MLL-wildtype control cell lines (e.g., NB4) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the desired concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment: Plate cells and treat with this compound or DMSO for the desired time (e.g., 24-48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (TET1, HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Protein Level Analysis
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TET1, p-STAT3, STAT3, p-STAT5, STAT5, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MLL-AF9 Murine AML Model
-
Retrovirus Production: Produce high-titer retrovirus carrying the MLL-AF9 oncogene in a suitable packaging cell line (e.g., HEK293T).
-
Bone Marrow Transduction: Isolate bone marrow cells from donor mice (e.g., C57BL/6). Transduce the hematopoietic stem and progenitor cells with the MLL-AF9 retrovirus.
-
Primary Bone Marrow Transplantation (BMT): Lethally irradiate recipient mice and inject the transduced bone marrow cells via tail vein.
-
Leukemia Development and Secondary BMT: Monitor mice for signs of leukemia. Once leukemia is established, harvest leukemic bone marrow cells and transplant them into secondary irradiated recipient mice to create a more stable and aggressive leukemia model.[5]
-
Drug Treatment: Once leukemia is established in the secondary recipients (e.g., confirmed by peripheral blood analysis), begin treatment with this compound (2.5 mg/kg, i.p., daily for 10 days) or vehicle control.[6]
-
Monitoring and Survival Analysis: Monitor the health and survival of the mice. Perform Kaplan-Meier survival analysis to determine the therapeutic efficacy.
Concluding Remarks
This compound represents a promising therapeutic agent for MLL-rearranged AML by targeting a key vulnerability—the dependency on the STAT/TET1 signaling axis. Its mechanism of action, which involves the indirect suppression of critical leukemogenic genes through the inhibition of their transcriptional activators, offers a distinct approach compared to other inhibitors in development. The preclinical data demonstrate significant anti-leukemic activity both in vitro and in vivo.
For drug development professionals, the favorable in vivo efficacy and the potential for synergistic combinations with standard chemotherapy agents highlight the clinical potential of this compound and its analogs. For researchers, the detailed protocols provided herein offer a robust framework for further investigation into the STAT/TET1 axis and for the evaluation of novel compounds targeting this pathway. Further studies are warranted to optimize the therapeutic potential of this class of inhibitors and to explore their efficacy in other TET1-high malignancies.
References
- 1. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL fusion proteins and transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Constitutive activation of STAT3 and STAT5 is induced by leukemic fusion proteins with protein tyrosine kinase activity and is sufficient for transformation of hematopoietic precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive activation of STAT transcription factors in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Methyltransferase DOT1L Sensitizes to Sorafenib Treatment AML Cells Irrespective of MLL-Rearrangements: A Novel Therapeutic Strategy for Pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity Screening of NSC-311068
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-311068 is a small molecule inhibitor identified for its potent and selective activity against Acute Myeloid Leukemia (AML) cells exhibiting high expression of the Ten-eleven translocation 1 (TET1) enzyme. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its mechanism of action, experimental protocols, and quantitative data to support further research and development.
Core Mechanism of Action
This compound exerts its anti-leukemic effects by targeting the STAT/TET1 signaling axis. It has been identified as a direct inhibitor of STAT3 and STAT5 transcription factors.[1] By inhibiting STAT3/5, this compound effectively suppresses the transcription of the TET1 gene.[2][3] This leads to a reduction in TET1 protein levels and a subsequent decrease in global 5-hydroxymethylcytosine (5hmC) levels, a key epigenetic mark regulated by TET1.[2][3] The inhibition of this pathway selectively impairs the viability of AML cells that are dependent on high TET1 expression for their survival and proliferation.[2][3]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified in various AML cell lines. The following table summarizes the reported effects on cell viability.
| Cell Line | Cancer Type | This compound Concentration Range Tested | Key Findings |
| MONOMAC-6 | Acute Monocytic Leukemia | 0 - 500 nM | Dose-dependent decrease in cell viability observed at 48 hours.[4] |
| THP-1 | Acute Monocytic Leukemia | 0 - 500 nM | Significant reduction in cell viability with treatment.[4] |
| KOCL-48 | Acute Myeloid Leukemia | 0 - 500 nM | Demonstrates susceptibility to this compound-mediated cell killing.[4] |
| KASUMI-1 | Acute Myeloid Leukemia | 0 - 500 nM | Shows reduced viability upon treatment with this compound.[4] |
| NB4 | Acute Promyelocytic Leukemia | Not specified in detail, used as a TET1-low control | Shows no significant inhibitory effect on viability, highlighting the selectivity for TET1-high cells.[1] |
Further dose-response studies are required to determine the precise IC50 values for each cell line.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its biological activity screening.
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed AML cells (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0 to 1000 nM.
-
Treatment: Add the desired final concentrations of this compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Measurement:
-
MTS Assay: Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo® Assay: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Quantitative Real-Time PCR (qPCR) for TET1 Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 300 nM) for 48 hours. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for TET1 and a housekeeping gene (e.g., GAPDH).
-
TET1 Forward Primer: (Sequence to be obtained from relevant literature)
-
TET1 Reverse Primer: (Sequence to be obtained from relevant literature)
-
GAPDH Forward Primer: (Sequence to be obtained from relevant literature)
-
GAPDH Reverse Primer: (Sequence to be obtained from relevant literature)
-
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in TET1 expression normalized to the housekeeping gene.
Western Blot for Phosphorylated STAT3/5
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Dot Blot Assay for Global 5-hydroxymethylcytosine (5hmC)
-
Genomic DNA Extraction: Extract genomic DNA from cells treated with this compound and control cells.
-
DNA Denaturation: Denature 100-200 ng of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate.
-
Membrane Spotting: Spot the denatured DNA onto a nitrocellulose or positively charged nylon membrane and allow it to air dry.
-
Cross-linking: UV-crosslink the DNA to the membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for 5hmC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify the dot intensities to determine the relative global 5hmC levels. Methylene blue staining can be used as a loading control.
In Vivo Studies
In vivo efficacy of this compound has been demonstrated in AML mouse models. In a study using an MLL-AF9-induced AML model, intraperitoneal administration of this compound at a dose of 2.5 mg/kg once daily for 10 days significantly prolonged the survival of the leukemic mice.[3] This highlights the therapeutic potential of this compound in a preclinical setting.
Conclusion
This compound is a promising therapeutic agent for TET1-high AML. This guide provides a foundational framework for its biological activity screening, from in vitro cell-based assays to in vivo models. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further investigate and develop this compound as a targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for NSC-311068 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-311068 is a small molecule inhibitor identified for its potential therapeutic application in Acute Myeloid Leukemia (AML). Its mechanism of action involves the targeted suppression of Ten-eleven translocation 1 (TET1) transcription. High expression of TET1 is considered an oncogenic driver in certain subtypes of AML, particularly those with MLL rearrangements. By inhibiting TET1, this compound leads to a reduction in global 5-hydroxymethylcytosine (5hmC) levels and subsequent suppression of AML cell viability. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of this compound in AML cell lines.
Data Presentation
The following table summarizes the effective concentration range of this compound on various AML cell lines. The half-maximal inhibitory concentration (IC50) values can be determined by performing a dose-response analysis using the protocols outlined below.
| Cell Line | TET1 Expression Level | Effective Concentration Range of this compound (nM)[1][2] |
| MONOMAC-6 | High | 50 - 500 |
| THP-1 | High | 50 - 500 |
| KOCL-48 | High | 50 - 500 |
| KASUMI-1 | High | 50 - 500 |
| NB4 | Low | Less sensitive to this compound |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the procedure to determine the effect of this compound on the viability of AML cell lines using a colorimetric MTS assay.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1, NB4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture AML cells in RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended concentrations to test are 0, 50, 200, and 500 nM.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Add the diluted compound or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
MTS Addition and Measurement:
-
After the incubation period, add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
TET1 Gene Expression Analysis (Quantitative PCR)
This protocol describes the quantification of TET1 mRNA levels in AML cells following treatment with this compound using quantitative Polymerase Chain Reaction (qPCR).
Materials:
-
AML cell lines
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., QIAamp RNA Blood Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Forward and reverse primers for TET1 and a housekeeping gene (e.g., GAPDH or β-actin)
Primer Sequences for TET1 Promoter:
| Primer Name | Sequence (5' to 3') |
| TET1 Site 1 Fwd | ACTTTGACCTCCCAAAGTGCTGGA |
| TET1 Site 1 Rev | ACCTGAGTGATGCTGAGACTTCCT |
| TET1 Site 2 Fwd | TTTGGGAACCGACTCCTCACCT |
| TET1 Site 2 Rev | TCGGGCAAACTTTCCAACTCGC |
| TET1 Site 3 Fwd | ACGCTGGGCATTTCTGATCCACTA |
| TET1 Site 3 Rev | TATTGTGCAGCTCGTTTAGTGCCC |
| TET1 Site 4 Fwd | CCATCTCCCGACACACA |
| TET1 Site 4 Rev | TTGGCAGTGACCTTGAGA |
A suitable housekeeping gene, such as GAPDH or β-actin, should be used for normalization.
Procedure:
-
Cell Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TET1 and the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR using the following general thermal cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TET1 and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of TET1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
References
Application Notes and Protocols for NSC-311068 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of NSC-311068, a small molecule inhibitor of the STAT/TET1 axis, in cancer cell culture. The provided methodologies are based on established research and are intended to guide the user in designing and executing experiments to evaluate the effects of this compound on cell viability, apoptosis, and relevant signaling pathways.
Introduction
This compound has been identified as a selective inhibitor of Ten-eleven translocation 1 (TET1) transcription.[1][2] TET1 is a critical oncoprotein in certain hematological malignancies, particularly in Acute Myeloid Leukemia (AML) with high TET1 expression.[1][2][3] Mechanistically, this compound targets STAT3 and STAT5, which are transcriptional activators of TET1.[3][4] By inhibiting the STAT/TET1 axis, this compound leads to a reduction in TET1 expression and global 5-hydroxymethylcytosine (5hmC) levels, ultimately suppressing the viability of TET1-high cancer cells.[1][3][5]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various TET1-high AML cell lines.
| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | Assay | Observed Effect |
| MONOMAC-6 | 50, 200, 500 | 48 | MTS Cell Viability | Dose-dependent decrease in cell viability.[1] |
| THP-1 | 50, 200, 500 | 48 | MTS Cell Viability | Dose-dependent decrease in cell viability.[1] |
| KOCL-48 | 50, 200, 500 | 48 | MTS Cell Viability | Dose-dependent decrease in cell viability.[1] |
| KASUMI-1 | 50, 200, 500 | 48 | MTS Cell Viability | Dose-dependent decrease in cell viability.[1] |
| NB4 (TET1-low) | 50, 200, 500 | 48 | MTS Cell Viability | No significant effect on cell viability.[1] |
| MONOMAC-6 | 25 | 24 | qPCR & Cell Viability | Significant downregulation of TET1 transcription with a minor decrease in viability.[3] |
| THP-1 | 25 | 24 | qPCR & Cell Viability | Significant downregulation of TET1 transcription with a minor decrease in viability.[3] |
| KOCL-48 | 25 | 24 | qPCR & Cell Viability | Significant downregulation of TET1 transcription with a minor decrease in viability.[3] |
| THP-1 | 300 | 48 | 5hmC Dot Blot | Repression of global 5hmC levels.[1] |
| MONOMAC-6 | 300 | 48 | 5hmC Dot Blot | Repression of global 5hmC levels.[1] |
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting the STAT/TET1 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
TET1-high and TET1-low cancer cell lines (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1, and NB4)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For suspension cells, directly seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
For adherent cells, seed cells the day before treatment to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Recommended final concentrations to test are 0, 50, 200, and 500 nM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted compound to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and MTS reagent.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Experimental workflow for the cell viability (MTS) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 200 nM and 500 nM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the collected medium.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for TET1 and Downstream Markers
This protocol outlines the procedure for analyzing protein expression levels of TET1 and related signaling molecules following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TET1, anti-pSTAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Caption: General workflow for Western Blotting analysis.
References
Application Notes and Protocols for NSC-311068 in MONOMAC-6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-311068 is a small molecule inhibitor identified for its selective activity against acute myeloid leukemia (AML) cells exhibiting high expression of the Ten-eleven translocation 1 (TET1) enzyme. MONOMAC-6, a human acute monocytic leukemia cell line, is characterized by a t(9;11) translocation leading to an MLL-AF9 fusion protein, which is associated with high TET1 expression. This makes MONOMAC-6 an appropriate in vitro model for studying the effects of TET1 inhibitors like this compound. These application notes provide detailed protocols for determining the working concentration of this compound and assessing its biological effects on MONOMAC-6 cells.
Mechanism of Action
This compound functions by indirectly suppressing the transcription of TET1. It achieves this by targeting the Signal Transducer and Activator of Transcription (STAT) 3 and 5 signaling pathways, which are upstream regulators of TET1 expression.[1][2] By inhibiting STAT3/5, this compound leads to a downstream reduction in TET1 mRNA and protein levels. This, in turn, decreases the global levels of 5-hydroxymethylcytosine (5hmC), an epigenetic modification catalyzed by TET1 that plays a crucial role in gene regulation and leukemogenesis. The ultimate effect is a reduction in AML cell viability.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on MONOMAC-6 Cells
| Concentration | Time Point | Effect on Cell Viability | Effect on TET1 Expression | Reference |
| 25 nM | 24 hours | Minor decrease | Significant downregulation | [1][3] |
| 50 nM | 48 hours | Significant inhibition | Not specified | [1][3] |
| 200 nM | 48 hours | Significant inhibition | Not specified | [1][3] |
| 300 nM | 48 hours | Not specified | Significant downregulation | [1][3] |
| 500 nM | 48 hours | Significant inhibition | Not specified | [1][3] |
Note: "Significant" is as reported in the cited literature. Quantitative IC50 values may vary between studies and experimental conditions.
Mandatory Visualizations
Experimental Protocols
MONOMAC-6 Cell Culture
MONOMAC-6 cells are grown in suspension.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Phosphate Buffered Saline (PBS)
-
T-25 or T-75 cell culture flasks
-
Centrifuge
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Thaw cryopreserved MONOMAC-6 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.
-
To passage, gently pipette the cell suspension to break up any clumps, determine cell density and viability using a hemocytometer and Trypan Blue exclusion, and seed new flasks at a density of 2 x 10^5 cells/mL.
This compound Working Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 25 nM, 50 nM, 200 nM, 300 nM, 500 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from the methodology described in the study by Jiang et al., 2017.[1]
Materials:
-
96-well clear-bottom cell culture plates
-
MONOMAC-6 cells
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed MONOMAC-6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 100 µL of 2X concentrated this compound working solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
Materials:
-
6-well cell culture plates
-
MONOMAC-6 cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC and Propidium Iodide)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed MONOMAC-6 cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
TET1 Expression Analysis (Quantitative Real-Time PCR)
This protocol is based on the methodology described in the study by Jiang et al., 2017.[1]
Materials:
-
6-well cell culture plates
-
MONOMAC-6 cells
-
This compound working solutions
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for TET1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Quantitative PCR instrument
Protocol:
-
Seed and treat MONOMAC-6 cells as described for the apoptosis assay.
-
After 48 hours of treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers for TET1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of TET1 normalized to the housekeeping gene.
References
Application Notes and Protocols for NSC-311068 Treatment of THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-311068 is a small molecule inhibitor identified for its potential therapeutic effects in acute myeloid leukemia (AML). These application notes provide detailed protocols for the treatment of the human monocytic leukemia cell line, THP-1, with this compound. The THP-1 cell line is a widely used model for studying monocyte and macrophage biology, and its response to various stimuli. This document outlines procedures for cell culture, differentiation, this compound treatment, and subsequent analysis of cell viability and gene expression, with a focus on the STAT3 signaling pathway.
Mechanism of Action
This compound has been identified as an inhibitor of TET1 (Ten-Eleven Translocation 1) transcription. In AML cell lines with high TET1 expression, such as THP-1, this compound has been shown to suppress cell viability[1]. Furthermore, STAT3 and STAT5 are suggested as potential direct targets of this compound, implicating its role in the modulation of the JAK/STAT signaling pathway, which is crucial for cell proliferation, differentiation, and survival[1].
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in studies with the THP-1 cell line for various experimental endpoints.
| Experimental Endpoint | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Cell Viability (MTS Assay) | THP-1 | 50, 200, 500 nM | 48 hours | Suppression of cell viability | [1] |
| Gene Expression (qPCR) | THP-1 | 300 nM | 48 hours | Repression of TET1 expression | [1] |
| Cell Viability & Gene Expression | THP-1 | 25 nM | 24 hours | Detection of changes in TET1 expression and cell viability | [1] |
Experimental Protocols
THP-1 Cell Culture and Maintenance
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in suspension at a density between 1x10^5 and 8x10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.
Differentiation of THP-1 Monocytes into Macrophage-like Cells (Optional)
For experiments requiring a macrophage phenotype, THP-1 monocytes can be differentiated using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
PMA (Phorbol 12-myristate 13-acetate) stock solution (e.g., 1 mg/mL in DMSO)
-
Complete RPMI-1640 medium
Protocol:
-
Seed THP-1 cells in a culture plate at a density of 5x10^5 cells/mL.
-
Add PMA to the culture medium to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours. Differentiated cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, warm RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium and incubate for a "resting" period of at least 24 hours before proceeding with this compound treatment.
This compound Treatment
Materials:
-
This compound (prepare a stock solution in a suitable solvent like DMSO)
-
Complete RPMI-1640 medium
-
THP-1 cells (either in suspension or differentiated)
Protocol:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 25, 50, 200, 300, 500 nM). Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
For suspension cells, count the cells and adjust the density to the desired concentration in fresh medium. For adherent cells, replace the medium with fresh medium.
-
Add the prepared this compound dilutions to the cells.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTS Assay)
Materials:
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar reagent
-
96-well plate
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well in 100 µL of medium.
-
Treat the cells with different concentrations of this compound as described in Protocol 3.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (Quantitative Real-Time PCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TET1, STAT3, and a housekeeping gene like GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat THP-1 cells with this compound (e.g., 300 nM for 48 hours) in a suitable culture vessel (e.g., 6-well plate).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound in THP-1 Cells
Caption: Proposed signaling pathway of this compound in THP-1 cells.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for studying the effects of this compound on THP-1 cells.
References
Application Notes and Protocols for NSC-311068 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-311068 is a small molecule inhibitor that has demonstrated significant potential in preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML). It functions by selectively suppressing the transcription of Ten-eleven translocation 1 (TET1), a critical oncoprotein in certain AML subtypes.[1][2] This inhibition of TET1 subsequently impacts the STAT3/5 signaling pathway, leading to reduced cell viability in AML cells exhibiting high TET1 expression.[1] These application notes provide a comprehensive overview of the in vitro use of this compound, including recommended treatment durations, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound targets the STAT/TET1 signaling axis. In susceptible cancer cells, particularly TET1-high AML cells, this compound downregulates the expression of TET1.[1][2] TET1 is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation and is implicated in the pathogenesis of various malignancies. By inhibiting TET1 transcription, this compound leads to a decrease in global 5-hydroxymethylcytosine (5hmC) levels.[1] This epigenetic modification is critical for the regulation of gene expression. The downstream effects of TET1 inhibition by this compound include the suppression of the STAT3/5 signaling pathway, which is pivotal for cancer cell proliferation, survival, and differentiation.
Data Presentation
Quantitative data from in vitro experiments with this compound should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (IC50) Data
| Cell Line | TET1 Expression | This compound IC50 (µM) at 72h |
| AML Cell Line 1 | High | Insert Value |
| AML Cell Line 2 | High | Insert Value |
| Normal Hematopoietic Cells | Low | Insert Value |
| Control Cancer Cell Line | Low | Insert Value |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| AML Cell Line 1 | DMSO (Control) | - | 48 | Insert Value |
| AML Cell Line 1 | This compound | IC50 Value | 48 | Insert Value |
| AML Cell Line 1 | This compound | 2x IC50 Value | 48 | Insert Value |
Table 3: Protein Expression Analysis (Western Blot)
| Cell Line | Treatment (24h) | p-STAT3 / STAT3 Ratio | TET1 / Loading Control Ratio |
| AML Cell Line 1 | DMSO (Control) | Insert Value | Insert Value |
| AML Cell Line 1 | This compound (IC50) | Insert Value | Insert Value |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound. Treatment durations provided are general recommendations and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow:
Materials:
-
AML cell lines (e.g., THP-1, KG-1) and a control cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a range of durations, typically 24, 48, and 72 hours .
-
MTT/XTT Addition:
-
MTT: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
XTT: Add 50 µL of XTT working solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Experimental Workflow:
Materials:
-
AML cell lines
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well.
-
Treatment: Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 to 48 hours . Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
This protocol is for assessing changes in protein expression levels of key signaling molecules.
Procedure:
-
Cell Treatment: Seed cells in 6-well or 10 cm dishes and treat with this compound for 24 hours .
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against TET1, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the mRNA levels of target genes.
Procedure:
-
Cell Treatment: Treat cells with this compound for a time course, for example, 6, 12, and 24 hours , to capture both early and later transcriptional changes.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for TET1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a promising therapeutic agent for TET1-high AML. The provided protocols offer a framework for in vitro evaluation of its activity. It is crucial to note that the optimal treatment duration and concentration of this compound will vary depending on the specific cell line and the assay being performed. Therefore, it is highly recommended to perform initial dose-response and time-course experiments to determine the ideal conditions for your specific research needs.
References
Application Notes and Protocols for NSC-311068 in an MLL-AF9 AML Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NSC-311068, a small molecule inhibitor of STAT3/5 and TET1, in a preclinical MLL-AF9 acute myeloid leukemia (AML) mouse model. The following sections detail the dosage and administration of this compound, protocols for model generation and treatment, and the underlying mechanism of action.
Data Presentation
Table 1: this compound Dosage and Administration in MLL-AF9 AML Mouse Model
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Model | MLL-AF9 AML | [1] |
| Dosage | 2.5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Once per day | [1] |
| Treatment Duration | 10 days | [1] |
| Vehicle Control | DMSO | [1] |
Mechanism of Action: Targeting the STAT/TET1 Axis in MLL-rearranged AML
This compound exerts its anti-leukemic effects by directly targeting and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, as well as the Ten-Eleven Translocation 1 (TET1) protein[2][3]. In MLL-rearranged AML, the MLL-AF9 fusion protein drives the overexpression of TET1[4]. TET1, in turn, promotes the expression of critical downstream oncogenes such as HOXA9, MEIS1, and PBX3, which are essential for leukemic cell self-renewal and proliferation[4][5]. Concurrently, STAT3 signaling is often dysregulated in AML and contributes to leukemic cell survival and infiltration, partly through the regulation of chemokine receptors like CXCR4[6]. By inhibiting both STAT3/5 and TET1, this compound disrupts these key oncogenic pathways, leading to a reduction in leukemic cell viability and progression of the disease[1][3].
Experimental Protocols
Generation of the MLL-AF9 AML Mouse Model
This protocol is based on retroviral transduction of hematopoietic stem and progenitor cells (HSPCs) followed by bone marrow transplantation (BMT)[7][8][9].
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., C57BL/6, lethally irradiated)
-
MSCV-MLL-AF9-IRES-GFP retroviral vector
-
Retroviral packaging cell line (e.g., Platinum-E)
-
Reagents for HSPC isolation (e.g., lineage cell depletion kit)
-
Cytokines for cell culture (e.g., SCF, TPO, IL-3, IL-6)
-
Standard cell culture and animal handling equipment
Procedure:
-
Retrovirus Production: Transfect the packaging cell line with the MSCV-MLL-AF9-IRES-GFP vector to produce high-titer retrovirus.
-
HSPC Isolation: Isolate bone marrow from donor mice and enrich for HSPCs using a lineage cell depletion kit.
-
Transduction: Culture the isolated HSPCs in the presence of cytokines and transduce with the MLL-AF9 retrovirus.
-
Bone Marrow Transplantation: Transplant the transduced HSPCs (e.g., 1 x 10^6 cells per mouse) into lethally irradiated recipient mice via tail vein injection.
-
Leukemia Monitoring: Monitor the mice for signs of leukemia, including weight loss, ruffled fur, and splenomegaly. Perform regular peripheral blood analysis to detect the presence of GFP-positive leukemic cells. The onset of leukemia is typically defined by the detection of a significant percentage (e.g., >1%) of leukemic cells in the peripheral blood[9].
References
- 1. researchgate.net [researchgate.net]
- 2. NSC 311068|NSC311068 [dcchemicals.com]
- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TET1 plays an essential oncogenic role in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. Loss of STAT3 in acute myeloid leukemia favors tissue infiltration linked to CXCR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pathogenesis of disease progression in MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC-311068 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of NSC-311068, a small molecule inhibitor of the STAT3/5-TET1 signaling axis, for pre-clinical research in mouse models of acute myeloid leukemia (AML).
Introduction
This compound is a potent small molecule that selectively targets and inhibits Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5). This inhibition leads to the transcriptional repression of Ten-eleven translocation 1 (TET1), an enzyme involved in DNA demethylation. In AML cells with high TET1 expression, this compound has been shown to suppress cell viability and inhibit leukemia progression in vivo. This document provides the necessary protocols for the preparation and intraperitoneal administration of this compound in mice, along with a summary of its mechanism of action and available in vivo data.
Mechanism of Action: STAT3/5-TET1 Axis
This compound exerts its anti-leukemic effects by modulating the STAT3/5-TET1 signaling pathway. In many AML subtypes, particularly those with MLL rearrangements, STAT3 and STAT5 are constitutively activated, leading to the upregulation of TET1 transcription. TET1, a methylcytosine dioxygenase, plays a crucial role in maintaining the leukemic state by regulating the expression of key oncogenes through its influence on DNA methylation patterns, specifically the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). By inhibiting STAT3 and STAT5, this compound effectively downregulates TET1 expression, leading to a reduction in global 5hmC levels and the suppression of TET1-downstream target genes essential for leukemic cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the key in vivo experimental parameters for this compound administration in a mouse model of MLL-rearranged AML.
| Parameter | Value | Reference |
| Drug | This compound | |
| Animal Model | MLL-AF9-induced AML mice | |
| Dose | 2.5 mg/kg body weight | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Frequency | Once per day | |
| Duration of Treatment | 10 days | |
| Vehicle | Dimethyl sulfoxide (DMSO) | |
| Control | Vehicle (DMSO) only |
Experimental Protocols
A. Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade or equivalent
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Stock Solution Preparation:
-
Due to the lack of specific solubility data in the primary literature, it is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal amount of 100% DMSO to achieve a high concentration stock (e.g., 10-20 mg/mL). Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. It is recommended to dilute the stock solution with a sterile, biocompatible vehicle such as PBS. A final DMSO concentration of 10% or less is generally well-tolerated for daily intraperitoneal injections in mice.
-
Calculate the required volume of the stock solution and the diluent (PBS) to achieve the final desired concentration for a 2.5 mg/kg dose.
-
Example Calculation for a 20g mouse:
-
Dose = 2.5 mg/kg * 0.02 kg = 0.05 mg
-
Assuming an injection volume of 100 µL (0.1 mL):
-
Final concentration = 0.05 mg / 0.1 mL = 0.5 mg/mL
-
If using a 10 mg/mL stock in 100% DMSO, you would need 5 µL of the stock solution.
-
To achieve a 10% DMSO final concentration in a 100 µL total volume, you would add 5 µL of stock to 95 µL of sterile PBS.
-
-
-
Prepare the working solution fresh each day immediately before injection to ensure stability.
-
Filter the final working solution through a 0.22 µm sterile syringe filter before administration.
-
B. Intraperitoneal Injection Protocol
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or using a restraint device.
-
Position the mouse on its back with its head slightly tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Site Identification:
-
The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This avoids the cecum, which is located in the left lower quadrant, and the urinary bladder in the midline.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Observe the injection site for any signs of irritation or inflammation.
-
Safety Precautions
-
This compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
-
DMSO is readily absorbed through the skin and can carry other chemicals with it. Handle with caution.
-
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are based on available scientific literature and should be adapted and optimized by the end-user for their specific experimental needs.
Application Notes and Protocols for NSC-311068 Xenograft Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-311068 is a small molecule inhibitor of Ten-eleven translocation 1 (TET1) transcription. It has demonstrated significant preclinical activity in models of Acute Myeloid Leukemia (AML), particularly in subtypes characterized by high TET1 expression, such as those with MLL rearrangements. These application notes provide a comprehensive overview and detailed protocols for designing and executing a xenograft study to evaluate the in vivo efficacy of this compound in an AML model.
Mechanism of Action
This compound selectively suppresses the transcription of TET1, an enzyme involved in DNA demethylation. In certain leukemias, such as MLL-rearranged AML, MLL fusion proteins drive the overexpression of TET1.[1][2] TET1, in turn, promotes the expression of a cascade of oncogenes including HOXA9, MEIS1, and PBX3, which are critical for leukemogenesis.[1][2][3] this compound is also reported to directly target STAT3/5, which are transcriptional activators of TET1.[4][5] By inhibiting the STAT/TET1 axis, this compound leads to a reduction in the expression of these downstream oncogenes, ultimately inhibiting AML cell viability and progression.[5][6]
Signaling Pathway
Caption: this compound inhibits the STAT/TET1 signaling axis in AML.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound in AML models.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | TET1 Expression | This compound IC50 (nM) | Reference |
| MONOMAC-6 | High | ~200 | [6] |
| THP-1 | High | ~500 | [6] |
| KOCL-48 | High | ~500 | [6] |
| KASUMI-1 | High | >500 | [6] |
| NB4 | Low | No significant effect | [6] |
Table 2: In Vivo Efficacy of this compound in MLL-AF9 AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Schedule | Median Survival (days) | Reference |
| Vehicle (DMSO) | - | Intraperitoneal (i.p.) | Once daily for 10 days | 49 | [5][7] |
| This compound | 2.5 | Intraperitoneal (i.p.) | Once daily for 10 days | 94 | [5][7] |
Experimental Protocols
Cell Culture
Cell Line: MLL-AF9 expressing murine leukemia cells.
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate cytokines (e.g., IL-3, IL-6, SCF).
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Regularly check for mycoplasma contamination.
Animal Model
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.
Acclimatization: Acclimatize mice for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Establishment
Workflow Diagram:
Caption: Experimental workflow for an this compound xenograft study.
Protocol:
-
Harvest MLL-AF9 cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free media or Phosphate Buffered Saline (PBS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in cold, sterile PBS at a concentration of 1 x 10^7 cells/mL. For subcutaneous models, cells can be mixed 1:1 with Matrigel.
-
Inject 1 x 10^6 cells (in 100 µL) intravenously (tail vein) for a disseminated leukemia model or subcutaneously into the flank for a solid tumor model.
Drug Preparation and Administration
Preparation of this compound for Injection: A formulation for intraperitoneal injection can be prepared as a suspension. For a 2.5 mg/mL solution, dissolve this compound in a vehicle such as DMSO, and then dilute with a carrier like corn oil or a mixture of PEG300, Tween-80, and saline.[8]
Administration:
-
Once tumors are established (for subcutaneous models, when tumors reach a palpable size of ~100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound at a dose of 2.5 mg/kg body weight via intraperitoneal injection.
-
The control group should receive an equivalent volume of the vehicle.
-
Administer the treatment once daily for 10 consecutive days.[7]
Monitoring and Data Collection
Tumor Measurement (for subcutaneous models):
-
Measure tumor dimensions using digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
Animal Health Monitoring:
-
Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
Leukemia Progression (for disseminated models):
-
Monitor for signs of leukemia, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Peripheral blood can be collected periodically to monitor for the presence of leukemic cells (e.g., by flow cytometry for a specific marker expressed by the MLL-AF9 cells).
Endpoint and Tissue Collection
-
The study endpoint can be defined by a specific tumor volume, a predetermined time point, or when animals show signs of significant morbidity.
-
Euthanize the mice according to IACUC guidelines.
-
For subcutaneous models, excise the tumors and measure their final weight.
-
For disseminated models, collect bone marrow, spleen, and liver to assess leukemic infiltration.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., qPCR to confirm downregulation of Tet1).
Conclusion
This document provides a framework for conducting a xenograft study to evaluate the preclinical efficacy of this compound in an AML model. The provided protocols and data summaries are intended to guide researchers in designing robust and well-controlled experiments. Adherence to institutional guidelines for animal welfare is paramount throughout the study.
References
- 1. TET1 plays an essential oncogenic role in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TET1 plays an essential oncogenic role in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grantome.com [grantome.com]
- 4. NSC 311068|NSC311068 [dcchemicals.com]
- 5. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of NSC-311068 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of NSC-311068, a small molecule inhibitor of STAT3/5 that selectively suppresses the viability of Acute Myeloid Leukemia (AML) cells with high TET1 expression.[1] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo research applications.
Chemical Properties and Storage Recommendations
A summary of the key chemical properties and storage conditions for this compound is provided in the table below.
| Property | Value |
| Chemical Name | 2-((2,4-dinitrophenyl)thio)pyrimidine |
| Synonyms | NSC311068 |
| Molecular Weight | 278.24 g/mol |
| Appearance | Solid[2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Powder | Store at -20°C in a tightly sealed container, protected from light.[2] |
| Storage of Stock Solution | Aliquot and store at -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Stability | Stable under recommended storage conditions.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors and allows for easy dilution to final experimental concentrations.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Safety Precautions: Before beginning, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[2]
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 278.24 g/mol = 2.78 mg
-
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[2]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Application in Further Experiments
For in vitro cell-based assays, the 10 mM stock solution can be serially diluted in cell culture media to the desired final concentration (e.g., 25-500 nM).[3] It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, the stock solution can be diluted with a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired dosing concentration. A study in mice used a dose of 2.5 mg/kg administered via intraperitoneal injection, with DMSO as the vehicle.[4]
Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets and perform a risk assessment before handling any chemical compounds.
References
Application Notes and Protocols: NSC-311068 Solubility and Handling in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and key data for the use of NSC-311068, a small molecule inhibitor of STAT3/5 and TET1, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 66474-53-1 |
| Molecular Formula | C₁₀H₆N₄O₄S |
| Molecular Weight | 278.24 g/mol |
| Primary Target(s) | STAT3/5, TET1[1][2] |
Solubility Data in DMSO
While a definitive maximum solubility value for this compound in DMSO is not widely published, empirical data from in vivo studies demonstrate its solubility at significant concentrations. For practical laboratory use, the following information has been reported:
| Solvent | Reported Concentration | Application | Notes |
| DMSO | 25.0 mg/mL | In vivo studies[2] | This concentration was used to prepare a stock solution for subsequent dilution into a final formulation for intraperitoneal injection. It is advisable to confirm the maximum solubility for specific lots and experimental conditions. |
Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)
This compound has been identified as a dual inhibitor, targeting both the STAT3/5 signaling pathway and the expression of Ten-eleven translocation 1 (TET1), which are critical for the proliferation and survival of certain acute myeloid leukemia (AML) cells.[1][3] The diagram below illustrates the targeted pathway.
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in DMSO by Turbidimetry
This protocol provides a rapid assessment of the kinetic solubility of this compound in an aqueous buffer following dilution from a DMSO stock, which is critical for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Plate setup: In a 96-well plate, add 198 µL of PBS to the desired number of wells.
-
Compound addition: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (and a final DMSO concentration of 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the wells containing this compound to blank wells containing only PBS with 1% DMSO. A significant increase in absorbance indicates precipitation and poor kinetic solubility at that concentration.
Protocol for the Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the preparation of a standard stock solution for use in various cellular and biochemical assays.
Procedure:
-
Calculation: Based on the molecular weight of this compound (278.24 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.78 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a suitable vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protecting vials. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol for Preparation of this compound for In Vivo Administration
This protocol is based on a published study and describes the preparation of this compound for intraperitoneal injection in a mouse model of AML.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add Compound: To the PEG300, add 100 µL of a 25.0 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. This results in a final this compound concentration of 2.5 mg/mL.
-
Administration: The resulting suspension can be administered via intraperitoneal injection.
Note: This formulation should be prepared fresh before each use. The final concentration of DMSO in this formulation is 10%.
Best Practices for Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air. Use anhydrous DMSO and keep containers tightly sealed to prevent water absorption, which can affect compound solubility and stability.
-
Storage of Solid Compound: Store solid this compound at the temperature recommended by the supplier, typically -20°C, and protected from light.
-
Storage of Stock Solutions: Store DMSO stock solutions of this compound at -20°C or -80°C in tightly sealed vials. For long-term storage, -80°C is recommended. It is suggested to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[2]
By following these application notes and protocols, researchers can ensure the reliable and effective use of this compound in their studies.
References
Application Notes and Protocols for NSC-311068 Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and storage of the small molecule inhibitor, NSC-311068. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction
This compound is a small molecule that has been identified as a direct inhibitor of STAT3/5.[1] It has shown significant and selective suppression of viability in Acute Myeloid Leukemia (AML) cells that express high levels of TET1, both in vitro and in vivo.[1][2][3] Given its therapeutic potential, understanding its solution stability and optimal storage conditions is paramount for researchers in drug discovery and development.
Chemical Properties and Handling
-
Appearance: Solid[4]
-
Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[4]
-
Incompatibilities: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[4]
Recommended Storage Conditions
Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on available safety data sheets.
| Form | Storage Temperature | Additional Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources.[4] |
| In Solvent | -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Solution Stability (Hypothetical Data)
Currently, there is no publicly available quantitative data on the solution stability of this compound. The following table is a hypothetical representation of how stability data could be presented. Researchers are strongly encouraged to perform their own stability studies using the protocols outlined below.
| Solvent | Concentration | Temperature | Duration | Percent Degradation |
| DMSO | 10 mM | -80°C | 6 months | < 1% |
| DMSO | 10 mM | -20°C | 6 months | 2-5% |
| DMSO | 10 mM | 4°C | 1 week | 5-10% |
| DMSO | 10 mM | Room Temp (25°C) | 24 hours | 10-20% |
| PBS (pH 7.4) | 100 µM | 4°C | 24 hours | 15-25% |
| PBS (pH 7.4) | 100 µM | Room Temp (25°C) | 4 hours | > 30% |
Note: This data is illustrative. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C as recommended.[4]
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared stock solution of this compound
-
Desired experimental solvents (e.g., DMSO, PBS, cell culture media)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Temperature-controlled incubators or water baths
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to the desired final concentration in the test solvents.
-
Prepare multiple identical samples for each condition to be tested (e.g., different temperatures, time points).
-
Include a "time zero" sample that is analyzed immediately after preparation.
-
-
Incubation:
-
Store the prepared samples under the desired temperature conditions (e.g., -80°C, -20°C, 4°C, 25°C).
-
Protect samples from light, especially for long-term studies.
-
-
HPLC Analysis:
-
At each designated time point, retrieve a sample from each condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject an appropriate volume of the sample onto the HPLC system.
-
Run the HPLC method to separate the parent compound from any potential degradants. The method will need to be optimized for this compound.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the "time zero" sample.
-
Plot the percentage of the parent compound remaining versus time for each condition.
-
Determine the time at which a significant level of degradation has occurred (e.g., 10%).
-
Visualizations
Signaling Pathway of this compound in TET1-High AML
Caption: this compound inhibits STAT3/5, leading to reduced TET1 expression and decreased viability in AML cells.
Experimental Workflow for Stability Assessment
References
Troubleshooting & Optimization
NSC-311068 solubility issues and solutions
Welcome to the technical support center for NSC-311068. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that has been shown to target and inhibit the STAT3/5 and TET1 signaling pathways.[1][2] It selectively suppresses the transcription of Ten-eleven translocation 1 (TET1) and the subsequent 5-hydroxymethylcytosine (5hmC) modification.[1][3] This inhibitory action leads to a reduction in the viability of cancer cells, particularly in acute myeloid leukemia (AML) cells that exhibit high levels of TET1 expression.[1][4]
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution of this compound can be prepared by dissolving the compound in 100% DMSO. A common concentration for a stock solution is 25 mg/mL.[3]
Q4: How stable is the this compound stock solution in DMSO and how should it be stored?
A4: For optimal stability, the this compound stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] One supplier suggests that a DMSO stock solution is stable for 2 weeks at 4°C and for 6 months at -80°C.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: How can I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a stock solution of this compound in DMSO needs to be further diluted in a vehicle suitable for injection. A published protocol for preparing a 2.5 mg/mL suspended solution for intraperitoneal (i.p.) injection involves a multi-step dilution of a 25 mg/mL DMSO stock.[3][5] For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture media. | This compound has low aqueous solubility. The addition of a concentrated DMSO stock directly into an aqueous environment can cause the compound to precipitate out of solution. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound. - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize solvent toxicity. - Consider using a formulation with excipients that improve solubility, such as PEG300 and Tween-80, especially for in vivo studies.[3] - After dilution, vortex the solution thoroughly to ensure it is well-mixed. |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage. - Inaccurate concentration of the stock solution. - Precipitation of the compound in the final working solution. | - Store the DMSO stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.[3] - Always prepare fresh dilutions from the stock solution for each experiment. - Visually inspect the final working solution for any signs of precipitation before use. If precipitation is observed, refer to the solutions for the "Precipitation upon dilution" issue. |
| Low efficacy in cell-based assays. | - Insufficient final concentration of the compound. - The cell line used may have low expression of TET1, making it less sensitive to this compound.[1] - The compound may have degraded. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Verify the TET1 expression levels in your cell line.[1] - Use a freshly prepared working solution from a properly stored stock. |
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 25 mg/mL | [3] |
| Aqueous Solubility | Data not available (expected to be low) | |
| Stock Solution Solvent | 100% DMSO | [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of 100% DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the final 2.5 mg/mL injection solution (example for 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is well-mixed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly before administration.
-
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Optimizing NSC-311068 Concentration for Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing NSC-311068 in cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the STAT/TET1 signaling axis. It selectively suppresses the transcription of Ten-eleven translocation 1 (TET1), a critical oncoprotein in certain cancers, particularly Acute Myeloid Leukemia (AML).[1] this compound achieves this by directly targeting STAT3 and STAT5, which are transcriptional activators of TET1.[1][2] By inhibiting STAT3/5, this compound prevents the transcription of the TET1 gene.
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is particularly effective in cancers with high expression of TET1 (TET1-high), such as certain subtypes of Acute Myeloid Leukemia (AML), including those with MLL rearrangements and t(8;21) translocations.[1]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: Based on published studies, a starting concentration range of 50 nM to 500 nM is recommended for initial experiments in TET1-high AML cell lines.[3] The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Q4: Which cell viability assay is suitable for use with this compound?
A4: The MTS assay has been successfully used to assess cell viability in response to this compound treatment.[3] Other tetrazolium-based assays like MTT or WST-8, or luminescence-based assays measuring ATP levels (e.g., CellTiter-Glo®), can also be suitable. However, it is always recommended to validate the chosen assay for compatibility with your specific cell line and experimental conditions.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For experiments, fresh dilutions should be made in the appropriate cell culture medium. To avoid solvent-induced cytotoxicity, the final DMSO concentration in the culture wells should be kept low, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the multi-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| No significant effect on cell viability observed | - this compound concentration is too low- Cell line is not dependent on the STAT/TET1 pathway- Incorrect incubation time- Compound degradation | - Perform a broader dose-response curve, for example, from 10 nM to 10 µM.- Confirm high TET1 expression in your cell line of interest.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Cell viability exceeds 100% at low concentrations | - A stimulatory effect at low doses (hormesis)- Issues with background subtraction | - This can occasionally be a true biological effect. Ensure your data is reproducible.- Double-check that you are correctly subtracting the absorbance of the "no cell" control wells. |
| Precipitation of the compound in the culture medium | - Poor solubility of this compound at the tested concentration- High final DMSO concentration | - Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the highest concentration or preparing intermediate dilutions in culture medium.- Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). |
| Inconsistent results with MTT/MTS assays | - Interference of this compound with the assay chemistry- Changes in cellular metabolism not reflective of viability | - Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction of the tetrazolium salt.- Consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[4] |
Data Presentation
Table 1: Reported IC₅₀ Values of this compound in TET1-high AML Cell Lines
| Cell Line | IC₅₀ (nM) after 48h |
| MONOMAC-6 | ~200 |
| THP-1 | ~500 |
| KOCL-48 | >500 |
| KASUMI-1 | >500 |
Data extracted from viability curves presented in published research. Actual IC₅₀ values may vary depending on experimental conditions.[3]
Experimental Protocols
MTS Cell Viability Assay Protocol
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent or suspension cancer cells using an MTS assay.
Materials:
-
This compound
-
TET1-high cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate. Allow cells to adhere overnight.
-
For suspension cells, seed at an optimal density (e.g., 20,000-50,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cell" control (medium only).
-
For adherent cells, carefully remove the seeding medium and add 100 µL of the prepared this compound dilutions or controls.
-
For suspension cells, add 100 µL of 2x concentrated this compound dilutions or controls to the 100 µL of cell suspension.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTS Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits the STAT/TET1 signaling pathway.
Caption: Workflow for determining cell viability with this compound.
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. broadpharm.com [broadpharm.com]
NSC-311068 cytotoxicity in non-target cell lines
Welcome to the technical support center for NSC-311068. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of the Ten-eleven translocation 1 (TET1) enzyme's transcription. By suppressing TET1 expression, it leads to a decrease in global 5-hydroxymethylcytosine (5hmC) levels. This mechanism has been shown to effectively reduce the viability of cancer cells that have high expression levels of TET1, particularly in Acute Myeloid Leukemia (AML).[1]
Q2: In which types of cancer cell lines has this compound shown the most significant cytotoxic effects?
A2: this compound has demonstrated notable cytotoxicity in Acute Myeloid Leukemia (AML) cell lines that exhibit high levels of TET1 expression.[1]
Q3: Is there any available data on the cytotoxicity of this compound in non-target or non-cancerous cell lines?
A3: Currently, publicly available data on the cytotoxicity of this compound is primarily focused on AML cell lines. Comprehensive screening data, including from the National Cancer Institute's NCI-60 panel, which tests compounds against 60 different human tumor cell lines, is not publicly available for this compound. Therefore, information regarding its effects on non-target cancer cell lines or non-cancerous cell lines is limited.
Q4: What is a suitable control cell line to use in cytotoxicity experiments with this compound?
A4: For AML studies, the NB4 cell line, which has low TET1 expression, has been used as a control to demonstrate the selective effect of this compound on TET1-high cell lines.[1] When investigating other cancer types, it is recommended to use a cell line with low or no TET1 expression as a negative control.
Troubleshooting Experimental Issues
Q1: I am not observing the expected cytotoxicity in my TET1-high AML cell line. What could be the issue?
A1: There are several factors that could contribute to a lack of cytotoxic effect:
-
Cell Line Health: Ensure that your cells are healthy, free from contamination, and within a low passage number.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling may degrade the compound.
-
TET1 Expression Level: Confirm the TET1 expression level in your specific cell line passage, as this can sometimes vary.
-
Assay Duration: The cytotoxic effects of this compound may be time-dependent. Ensure your incubation time is sufficient (e.g., 48 hours) as per established protocols.[1]
-
Assay Sensitivity: Check if your cell viability assay (e.g., MTS, MTT) is sensitive enough to detect changes in your cell line.
Q2: The results of my cytotoxicity assay are inconsistent between experiments. How can I improve reproducibility?
A2: To improve the reproducibility of your cytotoxicity assays:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Homogenous Compound Distribution: Mix the compound thoroughly in the media before and after adding it to the wells.
-
Control for Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outermost wells or fill them with sterile PBS.
-
Consistent Incubation Times: Adhere to a strict incubation schedule for all experiments.
-
Regularly Calibrate Equipment: Ensure that pipettes and plate readers are properly calibrated.
Quantitative Data Summary
The following table summarizes the available data on the effect of this compound on the viability of various AML cell lines.
| Cell Line | TET1 Expression Level | Treatment Concentration (nM) | Effect on Cell Viability |
| MONOMAC-6 | High | 50, 200, 500 | Dose-dependent decrease |
| THP-1 | High | 50, 200, 500 | Dose-dependent decrease |
| KOCL-48 | High | 50, 200, 500 | Dose-dependent decrease |
| KASUMI-1 | High | 50, 200, 500 | Dose-dependent decrease |
| NB4 | Low | 50, 200, 500 | Minimal effect |
Experimental Protocols
MTS Assay for Cell Viability
This protocol is adapted from standard MTS assay procedures and is suitable for assessing the cytotoxicity of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for the cell line
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is crucial to also prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (which represent 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity assay.
References
potential off-target effects of NSC-311068
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NSC-311068. Given the limited publicly available data on the specific off-target profile of this compound, this resource focuses on understanding its known targets, predicting potential off-target liabilities, and provides methodologies for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a small molecule identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] It has also been shown to selectively suppress the transcription of Ten-Eleven Translocation 1 (TET1) and the subsequent levels of 5-hydroxymethylcytosine (5hmC) in acute myeloid leukemia (AML) cells with high TET1 expression.[2][3]
Q2: Has there been any indication of other potential targets for this compound?
A2: Preliminary in silico studies, such as molecular docking, have suggested that the activator allosteric center of Pyruvate Kinase M2 (PKM2) could be a possible target of this compound. However, this has not been experimentally validated.
Q3: Why should I be concerned about the off-target effects of this compound?
Q4: Are there any known off-target effects for this compound?
A4: To date, there are no comprehensive, publicly available studies specifically detailing the off-target profile of this compound. Therefore, it is recommended that researchers perform their own off-target profiling to understand the selectivity of the compound in their specific experimental context.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, it is prudent to consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting.
Issue 1: Observed phenotype is inconsistent with known STAT3/5 or TET1 function.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search on the biological system you are studying to see if the observed phenotype could be linked to pathways independent of STAT3/5 or TET1.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of STAT3/5 or reintroducing TET1 to see if the phenotype can be reversed.
-
Orthogonal Approaches: Use an alternative method to inhibit STAT3/5 or TET1, such as siRNA, shRNA, or a different small molecule inhibitor with a distinct chemical scaffold. If the phenotype is not recapitulated, it may suggest an off-target effect of this compound.
-
Issue 2: Unexplained cellular toxicity at effective concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window (the concentration range where the on-target effect is observed without significant toxicity).
-
Control Cell Lines: Test the compound on a control cell line that does not express the primary targets (e.g., STAT3/5 knockout or TET1-low cells) to see if toxicity persists.
-
Off-Target Profiling: Consider utilizing a commercial kinase profiling service or performing a Cellular Thermal Shift Assay (CETSA) to identify potential off-target binders that could be mediating the toxic effects.
-
Data Presentation: Known and Potential Targets of this compound
| Target Family | Target Protein | Known/Potential Interaction | Notes |
| Transcription Factors | STAT3, STAT5 | Known Direct Inhibition | This compound is reported to directly target and inhibit STAT3/5.[1] |
| Epigenetic Regulators | TET1 | Known Transcriptional Suppression | This compound selectively suppresses TET1 transcription and 5hmC modification.[2][3] |
| Metabolic Enzymes | Pyruvate Kinase M2 (PKM2) | Potential Allosteric Inhibition | Identified as a possible target through molecular docking.[4] Experimental validation is needed. |
Experimental Protocols: Assessing Off-Target Effects
Here are detailed methodologies for key experiments to profile the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Service Provider Selection: Engage a commercial service provider that offers a large kinase panel screen (e.g., 400+ kinases).[5]
-
Compound Submission: Prepare and submit a high-purity sample of this compound at a concentration specified by the provider (typically 10 mM in DMSO).
-
Assay Format: The service will typically perform a primary screen at a single high concentration of this compound (e.g., 10 µM) against the kinase panel.
-
Data Analysis: The provider will report the percent inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) should be considered a potential off-target hit.
-
Follow-up Studies: For any identified hits, perform secondary assays to determine the IC50 value to quantify the potency of this compound against these off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding partners of this compound in a cellular context by measuring changes in protein thermal stability.[6][7][8]
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against known targets (as a positive control) and suspected off-targets.
-
For proteome-wide analysis, the samples can be analyzed by mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the protein.
-
Visualizations
Below are diagrams illustrating the known signaling pathways of this compound's primary targets and a workflow for investigating off-target effects.
Caption: Canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Role of TET1 in DNA demethylation and its suppression by this compound.
Caption: A logical workflow for the identification and validation of potential off-target effects.
References
- 1. NSC 311068|NSC311068 [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assayquant.com [assayquant.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
NSC-311068 cross-reactivity with other kinases
Welcome to the technical support center for NSC-311068. This resource provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing this compound in experimental settings.
Important Note on Mechanism of Action: Current research indicates that this compound is not a direct kinase inhibitor. Instead, it has been identified as a compound that selectively suppresses the transcription of Ten-eleven translocation 1 (TET1) and subsequent 5-hydroxymethylcytosine (5hmC) modification.[1][2] Its primary therapeutic potential has been explored in the context of acute myeloid leukemia (AML) with high TET1 expression through the inhibition of the STAT/TET1 signaling axis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by selectively suppressing the transcription of the TET1 gene.[1][2] This leads to a reduction in TET1 protein levels and a decrease in global 5-hydroxymethylcytosine (5hmC) levels.[1] The compound has been shown to target the STAT3/5 transcription factors, which are activators of TET1 expression.[1]
Q2: Is there any data on the cross-reactivity of this compound with kinases?
A2: Currently, there is no publicly available data on the kinome profile or cross-reactivity of this compound with any kinases. The available literature focuses on its role as an inhibitor of TET1 transcription. Researchers using this compound should be aware that its effects are likely not due to direct kinase inhibition.
Q3: In what cancer models has this compound shown efficacy?
A3: this compound has demonstrated significant efficacy in preclinical models of acute myeloid leukemia (AML) that exhibit high expression of TET1.[1][3] This includes AML with MLL rearrangements and t(8;21) AML.[1] It has been shown to inhibit cell viability in TET1-high AML cell lines and repress tumor progression in vivo.[1][4]
Q4: What are the recommended in vitro concentrations for this compound?
A4: Effective concentrations in vitro can vary depending on the cell line and duration of treatment. Studies have shown significant downregulation of TET1 transcription with as low as 25 nM of this compound after 24 hours.[1] For cell viability assays, concentrations ranging from 50 nM to 500 nM have been used for 48-hour treatments.[3]
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, this compound can be prepared in a vehicle suitable for intraperitoneal (i.p.) injection. A stock solution in DMSO can be further diluted. One suggested formulation involves preparing a 2.5 mg/mL suspension by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[2]
Biological Activity Data
The following table summarizes the reported biological activities of this compound.
| Parameter | Cell Lines / Model | Concentration / Dose | Observed Effect | Reference |
| Cell Viability | MONOMAC-6, THP-1, KOCL-48, KASUMI-1 (TET1-high AML) | 50, 200, 500 nM (48h) | Significant decrease in cell viability | [3] |
| TET1 Expression | MONOMAC-6, THP-1, KOCL-48 | 300 nM (48h) | Repression of TET1 mRNA expression | [3] |
| TET1 Transcription | MONOMAC-6, THP-1, KOCL-48 | 25 nM (24h) | Significant downregulation of TET1 transcription | [1] |
| 5hmC Levels | THP-1, MONOMAC-6 | 300 nM | Repressed global 5hmC levels | [3] |
| In vivo Efficacy | MLL-AF9 AML mouse model | 2.5 mg/kg, i.p., daily for 10 days | Significantly inhibited AML progression and prolonged survival | [1][4] |
Experimental Protocols
In Vivo Administration of this compound in an AML Mouse Model [1][4]
This protocol describes the in vivo administration of this compound to a mouse model of MLL-AF9-induced AML.
1. Animal Model:
-
Secondary bone marrow transplantation (BMT) recipient mice are transplanted with leukemic bone marrow blast cells collected from primary MLL-AF9 AML mice.
2. Leukemia Onset and Treatment:
-
Upon the onset of leukemia (as determined by peripheral blood smears or other monitoring methods), randomize the mice into treatment and control groups.
-
The control group receives the vehicle (e.g., DMSO).
-
The treatment group receives this compound at a dose of 2.5 mg/kg body weight.
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a suitable vehicle for intraperitoneal (i.p.) administration.
-
Administer the prepared this compound solution or vehicle control via i.p. injection once daily for a duration of 10 days.
4. Monitoring and Endpoint:
-
Monitor the health and survival of the mice daily.
-
At the end of the study or upon reaching a humane endpoint, collect peripheral blood, bone marrow, spleen, and liver for analysis.
-
Analyze tissues for leukemic infiltration (e.g., by Wright-Giemsa staining of blood and bone marrow, and H&E staining of spleen and liver).
-
Measure Tet1 gene and protein expression in bone marrow blast cells via qPCR and Western blotting, respectively.
-
Survival data can be plotted using Kaplan-Meier curves and analyzed by a log-rank test.
Visualized Signaling Pathway and Workflows
Caption: The STAT/TET1 signaling pathway targeted by this compound.
Caption: In vivo experimental workflow for testing this compound.
References
Technical Support Center: NSC-311068 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC-311068 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that has been shown to suppress the transcription of Ten-eleven translocation 1 (TET1) and inhibit the STAT3/5 signaling pathway.[1][2] This dual activity makes it a subject of interest in cancers with high TET1 expression, such as certain types of Acute Myeloid Leukemia (AML).[1]
Q2: What is the recommended solvent and vehicle for in vivo administration of this compound?
Q3: We are observing high variability in tumor growth inhibition between our experimental animals. What could be the cause?
A3: High variability in in vivo experiments can arise from several factors:
-
Animal Heterogeneity: Ensure that all animals in the study are of a similar age, weight, and sex. Genetic background can also play a significant role.
-
Inconsistent Drug Administration: Verify that the injection volume and technique are consistent for all animals. Ensure the drug formulation is homogenous and free of precipitates.
-
Tumor Cell Viability and Implantation: Use tumor cells with high viability (>95%) for implantation and ensure the number of cells injected is consistent across all animals. The site of implantation should also be uniform.
-
Blinding and Randomization: Implement proper randomization of animals into treatment groups and conduct tumor measurements in a blinded manner to avoid bias.
Q4: Our in vivo experiment with this compound is not showing the expected anti-tumor efficacy. What are the potential reasons?
A4: A lack of expected efficacy can be due to several factors:
-
Suboptimal Dosing or Schedule: The dosage and frequency of administration may not be optimal for your specific tumor model. Refer to the established protocols and consider a dose-response study.
-
Drug Stability and Formulation: Ensure the compound is stored correctly and the formulation is prepared fresh for each treatment. Poor solubility leading to precipitation can result in a lower effective dose being administered.
-
Tumor Model Resistance: The specific tumor model you are using may not be sensitive to the inhibitory effects of this compound. Verify that your model has the target molecular characteristics (e.g., high TET1 expression).
-
Cell Line Integrity: Confirm the identity of your tumor cell line using methods like STR profiling, as genetic drift can occur with high passage numbers, potentially altering drug sensitivity.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound for In Vivo Dosing
-
Problem: this compound powder is not fully dissolving in the desired vehicle.
-
Possible Cause: Like many small molecules, this compound may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: First, dissolve this compound in a small amount of 100% DMSO.
-
Stepwise Dilution: Gradually add an aqueous vehicle (e.g., PBS or saline) to the DMSO concentrate while vortexing to prevent precipitation. Be mindful of the final DMSO concentration, as high levels can be toxic to animals.
-
Sonication: Gentle sonication in a water bath can aid in dissolving the compound.
-
Vehicle Optimization: If precipitation still occurs, consider using other vehicle formulations, such as a mixture of DMSO and PEG, or other excipients known to improve the solubility of hydrophobic compounds.
-
Issue 2: Observed Toxicity or Adverse Effects in Animals
-
Problem: Animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: The dose may be too high, or the vehicle itself could be causing toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dosage of this compound and monitor for improved animal health.
-
Vehicle Control: Ensure you have a vehicle-only control group to assess the toxicity of the administration vehicle itself. High concentrations of DMSO can be toxic.
-
Monitor Animal Health: Closely monitor animal weight, behavior, and overall health daily. Establish clear endpoints for humane euthanasia if severe toxicity is observed.
-
Route of Administration: Consider alternative routes of administration that might reduce systemic toxicity, if appropriate for your experimental goals.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Effective In Vivo Dose | 2.5 mg/kg | Mouse (MLL-AF9-AML and AE9a-AML models) | [1] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | [1] |
| Dosing Schedule | Once per day for 10 days | Mouse (MLL-AF9-AML and AE9a-AML models) | [1] |
| Vehicle | DMSO | Mouse | [1] |
Experimental Protocols
In Vivo Efficacy Study of this compound in an AML Mouse Model (Based on published literature[1])
-
Animal Model: Utilize an established AML mouse model, such as the MLL-AF9 or AE9a models, generated through bone marrow transplantation.
-
Leukemia Monitoring: Monitor the mice for the onset of leukemia through peripheral blood smears and analysis of white blood cell counts.
-
Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with a suitable vehicle (e.g., PBS or saline) to the final desired concentration of 2.5 mg/kg.
-
Ensure the final DMSO concentration is within a tolerable range for the animals.
-
Vortex the solution thoroughly before each injection.
-
-
Treatment:
-
Once leukemia is established, randomize the mice into treatment and control groups.
-
Administer this compound at 2.5 mg/kg via intraperitoneal injection once daily for 10 consecutive days.
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Monitoring and Endpoint:
-
Monitor the survival of the mice daily.
-
At the experimental endpoint, collect tissues (e.g., bone marrow, spleen, liver) for further analysis, such as flow cytometry, histology, and gene expression studies to assess the therapeutic effect of this compound.
-
Visualizations
Caption: Signaling pathway targeted by this compound in AML.
Caption: Experimental workflow for in vivo testing of this compound.
References
Navigating Inconsistent Results with NSC-311068: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell culture experiments with NSC-311068.
I. FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that functions as a direct inhibitor of STAT3 and STAT5. It has been shown to selectively suppress the viability of Acute Myeloid Leukemia (AML) cells that exhibit high expression levels of the TET1 gene.[1][2]
Q2: How does this compound affect cell viability?
A2: By inhibiting STAT3/5, this compound can lead to a reduction in the viability of cancer cells that are dependent on this signaling pathway for survival and proliferation. Its efficacy is particularly noted in AML cells with high TET1 expression.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is stable under recommended storage conditions.[3] For optimal stability, it should be stored as a powder at -20°C or in solvent at -80°C.[3] It is important to avoid repeated freeze-thaw cycles and protect the compound from direct sunlight.[4]
II. Troubleshooting Inconsistent Experimental Outcomes
Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to cell culture conditions and assay procedures. This guide will help you systematically troubleshoot these issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A stepwise workflow for troubleshooting inconsistent results with this compound.
Q2: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure proper storage at -20°C (powder) or -80°C (in solvent).[3] |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step to avoid concentration gradients. |
| Variable Cell Seeding Density | Standardize the cell seeding density across all experiments.[5] Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven growth.[6] |
| Fluctuations in Incubation Time | Adhere to a consistent incubation time for all experiments. Small variations in timing, especially with fast-growing cell lines, can impact results. |
| Changes in Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Q3: I am observing unexpected cytotoxicity in my vehicle-treated control group. What should I investigate?
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). |
| Media or Supplement Issues | Use fresh, pre-warmed media for all experiments. Check the expiration dates of media, serum, and any supplements.[7] If a new lot of serum is used, test it against a previous lot to ensure consistency.[4] |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination.[8] Regularly test for mycoplasma, as it can alter cell metabolism and affect experimental outcomes without being visually apparent.[4][8] |
| Environmental Stress | Ensure the incubator has stable temperature, humidity, and CO2 levels.[5] Minimize the time cells are outside the incubator during experimental setup. |
Q4: this compound is not showing the expected inhibitory effect on my target cells. Why might this be?
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Steps |
| Low TET1 Expression | Confirm the TET1 expression level in your cell line. This compound is most effective in cells with high TET1 expression.[1][2] Consider using a positive control cell line known to have high TET1 expression (e.g., MONOMAC-6, THP-1).[2] |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. |
| Poor Compound Solubility in Media | While specific solubility data in media is not readily available, ensure that your stock solution is fully dissolved before diluting it into the cell culture medium. Visually inspect for any precipitation after adding the compound to the media. |
| Incorrect Assay Endpoint | Ensure the chosen assay endpoint (e.g., viability, proliferation) and the timing of the measurement are appropriate for detecting the effects of STAT3/5 inhibition in your cell model. |
III. Key Experimental Protocols
1. Cell Viability Assay (MTS-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO2.[2]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Mycoplasma Testing
Regularly test your cell cultures for mycoplasma contamination using a PCR-based kit or a fluorescent dye that binds to DNA. Follow the manufacturer's protocol precisely. If contamination is detected, discard the affected cultures and decontaminate the incubator and biosafety cabinet.[4][8]
IV. Signaling Pathway
Diagram: this compound Inhibition of the STAT3/5 Pathway
Caption: this compound directly inhibits STAT3/5, preventing its downstream signaling.
References
- 1. NSC 311068|NSC311068 [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. NSC 311068|66474-53-1|MSDS [dcchemicals.com]
- 4. adl.usm.my [adl.usm.my]
- 5. thomassci.com [thomassci.com]
- 6. corning.com [corning.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Enhancing the Bioavailability of NSC-311068
Welcome to the technical support center for NSC-311068. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this STAT3/5 inhibitor. Given the limited publicly available data on the physicochemical properties of this compound, this guide offers general strategies and troubleshooting advice based on established methods for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that directly targets and inhibits Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] It has been shown to selectively suppress the viability of Acute Myeloid Leukemia (AML) cells that exhibit high levels of Ten-eleven translocation 1 (TET1) expression, both in laboratory settings and in living organisms.[1][2]
Q2: What is the water solubility and bioavailability of this compound?
A2: Currently, there is no publicly available data on the specific water solubility or oral bioavailability of this compound.[3] The Material Safety Data Sheet (MSDS) for this compound states "Water solubility: No data available".[3] It is common for small molecule inhibitors, including others targeting STAT3, to exhibit poor pharmacokinetic properties and low oral bioavailability.
Q3: How has this compound been administered in preclinical in vivo studies?
A3: In published preclinical studies, this compound was administered to mice via intraperitoneal (i.p.) injection.[2] The vehicle used for this administration was dimethyl sulfoxide (DMSO).[2] This route is often chosen for early-stage in vivo experiments when oral bioavailability is expected to be low or is unknown.
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A4: For poorly soluble compounds, several formulation strategies can be employed to enhance bioavailability. These include:
-
Particle Size Reduction: Decreasing the particle size to the micrometer or nanometer range increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in water.
-
Prodrug Approach: Modifying the drug's chemical structure to a more soluble form that converts back to the active drug in the body.
-
Co-solvent Systems: Using a mixture of solvents to increase the drug's solubility in a liquid formulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer during in vitro assays. | Low aqueous solubility of the compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects cell viability or assay performance (typically <0.5%).- Prepare a stock solution in a suitable organic solvent and serially dilute in the assay medium just before use.- Evaluate the use of solubilizing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the assay buffer. |
| Inconsistent or low efficacy in in vivo oral dosing studies. | Poor oral absorption due to low solubility and/or dissolution rate in the gastrointestinal tract. | - Conduct formulation screening studies to identify a suitable vehicle for oral administration. Options include aqueous suspensions with suspending agents, lipid-based formulations (e.g., solutions in oils, SEDDS), or solid dispersions.- Perform a preliminary pharmacokinetic study to assess the oral bioavailability of different formulations.- Consider particle size reduction of the this compound powder through micronization or nanomilling. |
| High variability in animal-to-animal plasma concentrations after oral administration. | Inconsistent dissolution and absorption, potentially due to food effects or variable gastrointestinal conditions. | - Standardize the fasting state of the animals before dosing.- Ensure the formulation is homogenous and the dose is administered accurately.- Improve the formulation to ensure more consistent drug release and dissolution. A solution or a well-designed SEDDS may provide more reproducible absorption compared to a simple suspension. |
| Difficulty in preparing a stable intravenous (IV) formulation for pharmacokinetic studies. | The compound is precipitating out of the IV vehicle upon dilution or over time. | - Screen different IV-compatible co-solvent systems (e.g., PEG 400, propylene glycol, ethanol in saline or dextrose).- Consider using a cyclodextrin-based formulation to enhance aqueous solubility for IV administration.- Ensure the pH of the final formulation is optimized for solubility and stability. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various solvents and buffers relevant for in vitro and in vivo studies.
Materials:
-
This compound powder
-
A panel of solvents: DMSO, Ethanol, Methanol, Polyethylene glycol 400 (PEG 400), Propylene glycol
-
A panel of aqueous buffers: Phosphate-buffered saline (PBS) pH 7.4, Citrate buffer pH 5.0
-
Vials, magnetic stirrer, vortex mixer, centrifuge
-
Analytical method for this compound quantification (e.g., HPLC-UV)
Method:
-
Add an excess amount of this compound powder to a known volume of each solvent/buffer in a vial.
-
Cap the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a simple co-solvent system to enhance the solubility of this compound for oral administration in preclinical animal models.
Materials:
-
This compound powder
-
PEG 400
-
Propylene glycol
-
Water for Injection
-
Glass beaker, magnetic stirrer
Method:
-
Weigh the required amount of this compound.
-
In a glass beaker, mix the co-solvents (e.g., 40% PEG 400, 10% Propylene glycol).
-
Slowly add the this compound powder to the co-solvent mixture while stirring continuously.
-
Gently warm the mixture if necessary to aid dissolution, but be cautious of potential degradation.
-
Once the compound is fully dissolved, add the required volume of water to reach the final desired concentration and vehicle composition.
-
Visually inspect the final formulation for any signs of precipitation.
Note: The optimal co-solvent ratio will need to be determined empirically for this compound.
Data Presentation
Table 1: Summary of Known In Vivo Administration of this compound
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [2] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [2] |
| Dose | 2.5 mg/kg | [2] |
| Dosing Frequency | Once per day | [2] |
| Animal Model | Mice | [2] |
Table 2: General Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Compounds
| Strategy | Principle | Advantages | Potential Challenges |
| Micronization/Nanonization | Increases surface area for dissolution. | Applicable to many compounds, can be scaled up. | Can lead to particle aggregation, potential for changes in physical form. |
| Co-solvent Systems | Increases solubility in the dosage form. | Simple to prepare for preclinical studies. | Risk of precipitation upon dilution in GI fluids, potential for toxicity of solvents. |
| Solid Dispersions | Drug is dispersed in a carrier, often in an amorphous state. | Significant increase in dissolution rate and solubility. | Physical instability of the amorphous form, manufacturing challenges. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in lipids and surfactants, forming an emulsion in the gut. | Can enhance lymphatic absorption, bypasses dissolution step. | Can be complex to formulate, potential for GI side effects. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its aqueous solubility. | High potential for solubility enhancement. | Limited by the stoichiometry of the complex, potential for competition with other molecules. |
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for improving the oral bioavailability of a research compound.
Caption: A troubleshooting decision tree for bioavailability-related experimental issues.
References
NSC-311068 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of NSC-311068. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific questions related to the handling, storage, and potential degradation of this compound.
FAQs: General Handling and Storage
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions.[1]
| Form | Storage Temperature | Container | Additional Notes |
| Powder | -20°C | Tightly sealed container | Keep away from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Tightly sealed container | Avoid repeated freeze-thaw cycles. |
2. What personal protective equipment (PPE) should be used when handling this compound?
It is crucial to use appropriate PPE to avoid exposure. Recommended PPE includes:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing (lab coat)
-
Use in a well-ventilated area, preferably in a chemical fume hood.[1]
3. What should I do in case of accidental exposure to this compound?
Follow these first-aid measures in case of exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) if trained. Avoid mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
4. What are the known incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Avoid using these substances in conjunction with this compound unless part of a validated experimental protocol.
Troubleshooting: Experimental Issues
1. I am seeing variable or lower-than-expected activity of this compound in my in vitro/in vivo experiments. What could be the cause?
Several factors could contribute to reduced activity:
-
Improper Storage: Long-term storage at temperatures warmer than recommended can lead to degradation. Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[1]
-
Degradation in Solution: this compound may degrade in certain solvents or at specific pH values over time. Prepare solutions fresh for each experiment and avoid prolonged storage of stock solutions at room temperature.
-
Solvent Choice: While DMSO is a common solvent for in vivo studies, ensure it is of high purity and anhydrous, as water content can promote hydrolysis.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquot stock solutions into single-use volumes.
2. My this compound solution has changed color. Is it still usable?
A change in color may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one from a properly stored powder stock.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Explanation of Potential Degradation Pathways:
-
Hydrolysis: The thioether bond in this compound could be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the cleavage of the molecule.
-
Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which can form sulfoxides and subsequently sulfones. This would alter the electronic properties and shape of the molecule, likely affecting its biological activity.
-
Photodegradation: Pyrimidine derivatives can be sensitive to light. Exposure to UV radiation could lead to the formation of various photoproducts. It is advisable to protect solutions of this compound from light.
Mechanism of Action: Signaling Pathway
This compound has been identified as an inhibitor of STAT3 and STAT5 (Signal Transducer and Activator of Transcription 3 and 5). In Acute Myeloid Leukemia (AML), STAT3/5 are often constitutively active and act as transcriptional activators for the TET1 (Ten-eleven translocation 1) gene. TET1 is an oncoprotein in AML. By inhibiting STAT3/5, this compound represses TET1 expression, which in turn inhibits the viability of AML cells with high TET1 expression.
Caption: this compound inhibits the STAT3/5 signaling pathway in AML.
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol is based on methodologies reported in the literature for AML mouse models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. For example, for a 2.5 mg/kg dose, the final injection volume should be appropriate for the size of the animal (e.g., 100 µL for a mouse).
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity (typically <10%).
-
-
Administration:
-
Administer the working solution to the animal via the desired route (e.g., intraperitoneal injection) once per day for the duration of the treatment period.
-
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a general workflow for evaluating the efficacy of this compound in an AML model.
Caption: General experimental workflow for in vivo testing of this compound.
References
Technical Support Center: NSC-311068 Experimental Data Interpretation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the effective use and interpretation of experimental data related to NSC-311068.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is an inhibitor of Ten-eleven translocation 1 (TET1) transcription. It acts by targeting the STAT/TET1 signaling axis, leading to a reduction in TET1 expression and subsequent decrease in 5-hydroxymethylcytosine (5hmC) levels. This inhibitory action has been shown to be effective in Acute Myeloid Leukemia (AML) cells that exhibit high levels of TET1 expression. |
| 2. My experimental results with this compound are inconsistent. What are the possible reasons? | Inconsistent results can stem from several factors: * Compound Stability: Ensure the stock solution of this compound is stored correctly at -20°C for short-term and -80°C for long-term storage to prevent degradation. Prepare fresh dilutions for each experiment. * Cell Line Variability: The effect of this compound is dependent on high TET1 expression. Regularly verify TET1 expression levels in your AML cell lines using qPCR or Western blotting, as expression can change with passage number. * Assay Conditions: Minor variations in cell density, incubation time, and reagent concentrations can significantly impact results. Adhere strictly to a standardized protocol. |
| 3. I am observing high levels of cell death even at low concentrations of this compound. Is this expected? | While this compound is designed to inhibit AML cell viability, excessive cell death at very low concentrations could indicate off-target effects or issues with the compound's concentration. It is advisable to perform a dose-response curve starting from a very low concentration to determine the optimal working concentration for your specific cell line. Also, ensure the purity of your this compound stock. |
| 4. How can I confirm that this compound is inhibiting the STAT/TET1 pathway in my experiment? | To confirm the on-target activity of this compound, you should assess the key components of the STAT/TET1 pathway. This can be done by: * Western Blotting: Analyze the protein levels of phosphorylated STAT3 (p-STAT3), total STAT3, and TET1. A decrease in p-STAT3 and TET1 levels following treatment would indicate pathway inhibition. * qPCR: Measure the mRNA expression levels of TET1. A significant reduction in TET1 mRNA would confirm transcriptional suppression. * 5hmC Analysis: Global 5hmC levels can be measured using techniques like dot blot or ELISA to confirm a functional consequence of TET1 inhibition. |
| 5. Are there any known resistance mechanisms to this compound? | While specific resistance mechanisms to this compound are not yet well-documented in the provided search results, potential mechanisms could involve mutations in the STAT or TET1 genes, or the activation of alternative survival pathways that bypass the need for TET1. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro experiments involving this compound and related compounds.
Table 1: In Vivo Efficacy of this compound in AML Mouse Models
| Mouse Model | Treatment Group | Dosage | Treatment Schedule | Median Survival | Reference |
| MLL-AF9-AML | Control (DMSO) | - | Once daily for 10 days | 49 days | |
| MLL-AF9-AML | This compound | 2.5 mg/kg | Once daily for 10 days | 94 days | |
| AE9a-AML | Control (DMSO) | - | Once daily for 10 days | Not specified | |
| AE9a-AML | This compound | 2.5 mg/kg | Once daily for 10 days | Significantly extended |
Table 2: In Vitro Activity of NSC-370284 (a related TET1 inhibitor) in AML Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| MONOMAC-6 | 0-500 nM | 24h or 48h | Inhibition of cell viability and TET1 transcription | |
| THP-1 | 0-500 nM | 24h or 48h | Inhibition of cell viability and TET1 transcription | |
| KOCL-48 | 0-500 nM | 24h or 48h | Inhibition of cell viability and TET1 transcription | |
| KASUMI-1 | 0-500 nM | 24h or 48h | Inhibition of cell viability and TET1 transcription |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization buffer and incubate overnight. If using XTT, the color change can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for TET1 and p-STAT3 Expression
This protocol describes the detection of TET1 and phosphorylated STAT3 protein levels in AML cells treated with this compound.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TET1, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Proposed signaling pathway of this compound in AML.
Caption: General experimental workflow for evaluating this compound.
Validation & Comparative
A Comparative Guide to NSC-311068 and NSC-370284 in Acute Myeloid Leukemia
This guide provides a detailed comparison of two small molecule inhibitors, NSC-311068 and NSC-370284, in the context of Acute Myeloid Leukemia (AML). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and supporting experimental evidence.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in certain AML subtypes is the Ten-eleven translocation 1 (TET1) protein, a DNA methylcytosine dioxygenase that plays a critical role as an oncoprotein.[1] Both this compound and NSC-370284 have been identified as inhibitors of TET1 signaling, demonstrating potential as therapeutic agents against AML, particularly in cases with high TET1 expression.[1] This guide will compare their efficacy, mechanism of action, and provide relevant experimental data and protocols.
Mechanism of Action
Both this compound and NSC-370284 exert their anti-leukemic effects by targeting the STAT/TET1 signaling axis.[1] Specifically, these compounds directly bind to and inhibit STAT3 and STAT5 (Signal Transducer and Activator of Transcription 3 and 5).[1] STAT3 and STAT5 are transcriptional activators of TET1.[1] By inhibiting STAT3/5, this compound and NSC-370284 suppress the transcription of TET1, leading to a reduction in global 5-hydroxymethylcytosine (5hmC) levels and subsequent inhibition of AML cell viability.[1]
In Vitro Efficacy
Cell Viability Assays
This compound and NSC-370284 have been shown to selectively inhibit the viability of AML cell lines with high TET1 expression.[1]
| Cell Line | Compound | Concentration (nM) | Treatment Duration (h) | Effect on Cell Viability |
| MONOMAC-6 | This compound | 25 | 24 | Minor decrease |
| NSC-370284 | 25 | 24 | Minor decrease | |
| THP-1 | This compound | 25 | 24 | Minor decrease |
| NSC-370284 | 25 | 24 | Minor decrease | |
| KOCL-48 | This compound | 25 | 24 | Minor decrease |
| NSC-370284 | 25 | 24 | Minor decrease |
Gene Expression and Epigenetic Modification
Both compounds effectively repress TET1 expression and reduce global 5hmC levels in TET1-high AML cell lines.[1]
| Cell Line | Compound | Concentration (nM) | Treatment Duration (h) | Effect on TET1 Expression | Effect on 5hmC Levels |
| THP-1 | This compound | 300 | 48 | Significant repression | Repressed |
| NSC-370284 | 300 | 48 | Significant repression | Repressed | |
| MONOMAC-6 | This compound | 300 | 48 | Significant repression | Repressed |
| NSC-370284 | 300 | 48 | Significant repression | Repressed |
In Vivo Efficacy
The therapeutic potential of this compound and NSC-370284 has been evaluated in mouse models of AML.[1] NSC-370284 demonstrated a more potent in vivo anti-leukemic effect compared to this compound.[1]
| AML Model | Compound | Dosage (mg/kg) | Treatment Regimen | Median Survival (days) |
| MLL-AF9 | Control (DMSO) | - | - | 49 |
| This compound | 2.5 | i.p., once daily for 10 days | 94 | |
| NSC-370284 | 2.5 | i.p., once daily for 10 days | >200 (57% cured) | |
| AML-ETO9a | Control (DMSO) | - | - | 46 |
| This compound | 2.5 | i.p., once daily for 10 days | 95 | |
| NSC-370284 | 2.5 | i.p., once daily for 10 days | 122 |
Experimental Protocols
Cell Viability Assay
-
Cell Culture: AML cell lines (e.g., MONOMAC-6, THP-1, KOCL-48) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound, NSC-370284, or DMSO as a control.
-
Incubation: Plates are incubated for a specified duration (e.g., 24 or 48 hours).
-
MTS Assay: Cell viability is assessed using a colorimetric MTS assay, which measures the metabolic activity of viable cells. The absorbance is read at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the DMSO-treated control cells.
Quantitative Real-Time PCR (qPCR) for TET1 Expression
-
RNA Extraction: Total RNA is extracted from treated and control AML cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using primers specific for TET1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of TET1 is calculated using the ΔΔCt method.
Western Blotting for TET1 Protein
-
Protein Extraction: Whole-cell lysates are prepared from treated and control AML cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against TET1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of AML
-
Cell Transplantation: Immunocompromised mice (e.g., C57BL/6) are irradiated and then intravenously injected with AML cells (e.g., MLL-AF9 transformed bone marrow cells).
-
Treatment: Once leukemia is established (monitored by peripheral blood smears or bioluminescence imaging), mice are treated with this compound, NSC-370284, or a vehicle control (DMSO) via intraperitoneal injection.
-
Monitoring: The progression of leukemia and the general health of the mice are monitored regularly.
-
Survival Analysis: The survival of the mice in each treatment group is recorded, and Kaplan-Meier survival curves are generated.
-
Tissue Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are collected for histological analysis to assess leukemic infiltration.
Conclusion
Both this compound and NSC-370284 are promising inhibitors of the STAT/TET1 axis in AML. Experimental data indicates that both compounds effectively suppress the viability of TET1-high AML cells in vitro. However, in vivo studies suggest that NSC-370284 has a superior therapeutic effect, leading to a significant prolongation of survival and even cures in a murine AML model.[1] These findings highlight the potential of targeting the STAT/TET1 pathway as a therapeutic strategy for AML and suggest that NSC-370284 warrants further investigation as a potential clinical candidate.
References
A Comparative Guide to TET Inhibitors: NSC-311068 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The Ten-Eleven Translocation (TET) family of enzymes, which includes TET1, TET2, and TET3, are crucial regulators of DNA methylation and gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a compelling target for therapeutic intervention. This guide provides a detailed comparison of NSC-311068 with other notable TET inhibitors, focusing on their mechanisms of action, efficacy, and the experimental data supporting these findings.
Mechanism of Action: A Tale of Two Strategies
TET inhibitors can be broadly categorized into two groups based on their mechanism of action: direct and indirect inhibitors.
-
Direct Inhibitors: These compounds, such as TETi76 and Bobcat339 , physically bind to the catalytic domain of TET enzymes, preventing them from oxidizing 5-methylcytosine (5mC).
-
Indirect Inhibitors: In contrast, compounds like This compound and its more potent analog, NSC-370284 , do not directly interact with TET enzymes. Instead, they target upstream signaling pathways that regulate TET expression. Specifically, these compounds inhibit the STAT3/5 signaling pathway, which in turn suppresses the transcription of the TET1 gene.[1] This leads to a reduction in TET1 protein levels and, consequently, a decrease in global 5-hydroxymethylcytosine (5hmC) levels.
Quantitative Comparison of TET Inhibitor Performance
The efficacy of TET inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their effective concentration for reducing 5hmC levels in cellular models. The following table summarizes the available quantitative data for the inhibitors discussed.
| Inhibitor | Target(s) | IC50 (TET1) | IC50 (TET2) | IC50 (TET3) | Cellular Efficacy (5hmC Reduction) | Notes |
| This compound | Indirectly TET1 (via STAT3/5) | Not Applicable | Not Applicable | Not Applicable | Effective at 300 nM in AML cell lines. | Suppresses TET1 transcription. |
| NSC-370284 | Indirectly TET1 (via STAT3/5) | Not Applicable | Not Applicable | Not Applicable | Effective at 300 nM in AML cell lines; more potent than this compound. | Suppresses TET1 transcription. |
| TETi76 | TET1, TET2, TET3 | 1.5 µM | 9.4 µM | 8.8 µM | - | Direct, competitive inhibitor. |
| Bobcat339 | TET1, TET2 | 33 µM | 73 µM | - | - | Cytosine-based inhibitor. Its inhibitory activity may be mediated by contaminating Copper(II).[2][3] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the general workflows for key experimental assays.
Caption: Indirect inhibition of TET1 by this compound via the JAK/STAT pathway.
Caption: General workflows for TET inhibition and 5hmC detection assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of TET inhibitors.
TET Enzyme Activity/Inhibition Assay (ELISA-based)
This assay quantifies the enzymatic activity of TET proteins and the inhibitory potential of compounds.
-
Plate Preparation: A 96-well plate is coated with a DNA substrate containing 5-methylcytosine (5mC).
-
Enzyme Reaction: Recombinant TET enzyme (e.g., TET1, TET2, or TET3) is added to the wells in the presence or absence of the test inhibitor. The plate is incubated to allow the enzymatic conversion of 5mC to 5-hydroxymethylcytosine (5hmC).
-
Detection: The wells are washed, and a primary antibody specific for 5hmC is added. After another wash, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
Signal Generation: A colorimetric or fluorometric substrate for the enzyme is added, and the resulting signal is measured using a plate reader. The signal intensity is proportional to the amount of 5hmC generated and thus reflects the TET enzyme activity. A decrease in signal in the presence of an inhibitor indicates its inhibitory effect.
Global 5hmC Quantification (Dot Blot Assay)
This method is used to assess the overall levels of 5hmC in genomic DNA from cells treated with TET inhibitors.
-
DNA Extraction and Denaturation: Genomic DNA is extracted from control and inhibitor-treated cells. The DNA is then denatured to single strands by heating.
-
Membrane Application: The denatured DNA is spotted onto a nitrocellulose or nylon membrane and immobilized by UV cross-linking.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes 5hmC.
-
Signal Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the dots corresponds to the amount of 5hmC in the genomic DNA.
Cell Viability Assay (MTS Assay)
This assay measures the effect of TET inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., TET1-high AML cells) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the TET inhibitor (e.g., this compound) for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Potential Off-Target Effects
A critical consideration in drug development is the potential for off-target effects.
-
This compound and NSC-370284: As these compounds target the STAT3/5 signaling pathway, they may have broader effects on other cellular processes regulated by STAT3 and STAT5, which are involved in immunity, inflammation, and cell survival.
-
TETi76: While showing selectivity for TET enzymes, the potential for inhibition of other α-ketoglutarate-dependent dioxygenases should be considered, as these enzymes share structural similarities in their catalytic domains.
-
Bobcat339: The finding that its inhibitory activity may be due to contaminating copper raises significant concerns about its specificity and utility as a selective TET inhibitor.[2][3]
Conclusion
This compound presents a unique, indirect approach to inhibiting TET1 activity by targeting the upstream STAT3/5 signaling pathway. This contrasts with direct inhibitors like TETi76 and Bobcat339. While this compound and its analog NSC-370284 show promise in preclinical models of TET1-high cancers, their off-target effects due to STAT3/5 inhibition warrant further investigation. Direct inhibitors like TETi76 offer a more targeted approach to modulating TET activity, though their pan-TET inhibition may not be desirable in all therapeutic contexts. The case of Bobcat339 highlights the importance of rigorous validation of small molecule inhibitors. The choice of an appropriate TET inhibitor for research or therapeutic development will depend on the specific biological question and the desired level of selectivity. This guide provides a foundational comparison to aid researchers in making informed decisions in the rapidly evolving field of epigenetic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibitors: NSC-311068 vs. Stattic
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in promoting cell proliferation, survival, and angiogenesis. This guide provides a comparative overview of two small molecule inhibitors of STAT3: the well-characterized compound Stattic and the less extensively documented NSC-311068.
Overview of Inhibitors
Stattic is a non-peptidic small molecule that was one of the first identified direct inhibitors of STAT3. It has been widely used as a research tool to probe the function of STAT3 in various biological systems.
This compound is a small molecule identified in a screen for compounds that selectively suppress the viability of acute myeloid leukemia (AML) cells with high expression of the TET1 protein. While its primary context of study has been in AML through the STAT/TET1 axis, it has been reported to directly target and inhibit STAT3 and STAT5.
Mechanism of Action
Stattic primarily functions by targeting the Src Homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation. By binding to this domain, Stattic prevents the formation of STAT3 homodimers, a critical step for its nuclear translocation and subsequent regulation of target gene transcription.[1][2][3]
This compound is reported to directly target and inhibit STAT3 and STAT5.[4] The precise mechanism of how it interacts with STAT3 has not been as extensively characterized as that of Stattic. The primary research on this compound suggests that its therapeutic effects in AML are mediated through the inhibition of the STAT/TET1 signaling axis.[5][6]
Performance Data: A Comparative Table
The following table summarizes the available quantitative data for this compound and Stattic. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Parameter | This compound | Stattic | Source |
| Target(s) | STAT3/5, TET1 transcription | STAT3 (SH2 Domain) | [4],[5],[1] |
| IC50 (STAT3 Inhibition) | Not explicitly reported in direct STAT3 binding or enzymatic assays. | 5.1 µM (in vitro STAT3 DNA binding) | [7] |
| Cell-based IC50 / EC50 | Effective at 300 nM in repressing TET1 expression in AML cell lines. | Varies by cell line, e.g., 5.5 µM (MDA-MB-231), 1.7 µM (PC3) | [8],[6] |
| Selectivity | Reported to be more selective and effective than Stattic in TET1-high AML models. | Selective for STAT3 over STAT1 and STAT5 in some contexts, but also shows STAT3-independent effects. | [8],[6] |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention of these inhibitors and the common experimental procedures used to evaluate them, the following diagrams are provided.
Caption: The canonical STAT3 signaling pathway and the proposed points of inhibition for Stattic and this compound.
Caption: A generalized workflow for the in vitro evaluation of STAT3 inhibitors.
Experimental Protocols
Western Blot for STAT3 Phosphorylation
This protocol is a standard method to assess the ability of an inhibitor to block STAT3 activation.[7][9]
-
Cell Culture and Treatment: Plate STAT3-dependent cancer cells (e.g., MDA-MB-231, HeLa) and allow them to adhere overnight. The following day, treat the cells with varying concentrations of the STAT3 inhibitor (e.g., this compound or Stattic) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours). In some experiments, cells are stimulated with a STAT3 activator like Interleukin-6 (IL-6) to induce phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein such as β-actin or GAPDH.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After cell adherence, treat the cells with a range of concentrations of the inhibitor (this compound or Stattic) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value of the inhibitor.
Conclusion
Stattic is a widely studied STAT3 inhibitor with a well-defined mechanism of action targeting the SH2 domain. A substantial amount of performance data is available for Stattic across numerous cancer cell lines.
This compound has emerged as an inhibitor of STAT3/5, showing promise in preclinical models of AML by targeting the STAT/TET1 axis.[5][6] While it is reported to be more selective and potent than Stattic in this specific context, there is a lack of publicly available, detailed biochemical and cell-based data to facilitate a direct and comprehensive comparison of its STAT3 inhibitory activity across a broader range of cancer types.
For researchers considering the use of these inhibitors, the choice will depend on the specific research question and the biological context. Stattic serves as a valuable, albeit sometimes non-specific, tool for studying STAT3 signaling. This compound represents a potentially more selective option, particularly in hematological malignancies, but would benefit from further characterization of its direct STAT3 inhibitory properties to enable a more thorough comparison with other established STAT3 inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and selectivity of these two compounds.
References
- 1. Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 3. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSC 311068|NSC311068 [dcchemicals.com]
- 5. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of NSC-311068 as a TET1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC-311068, a known inhibitor of Ten-Eleven Translocation 1 (TET1), with other available alternatives. It includes supporting experimental data, detailed protocols for validation, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction to TET1 and the Role of this compound
Ten-Eleven Translocation (TET) enzymes are critical epigenetic regulators that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1] TET1, in particular, is implicated in various biological processes, and its dysregulation is a hallmark of several cancers, including acute myeloid leukemia (AML).[2][3] In certain cancers like AML, high expression of TET1 is considered oncogenic, making it a promising therapeutic target.[2][4]
This compound has been identified as a small molecule that suppresses TET1 activity.[5] Unlike direct enzymatic inhibitors, this compound functions by repressing TET1 gene transcription.[2] This indirect mechanism of action involves the inhibition of the STAT3/5 signaling pathway, which is responsible for activating TET1 expression.[2][6] Consequently, this compound leads to a reduction in global 5hmC levels and inhibits the viability of cancer cells that exhibit high TET1 expression.[2][5]
Comparative Performance Data
The efficacy of this compound is best understood in comparison to other molecules that target the TET pathway. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Key Findings & Cell Lines |
| This compound | STAT3/5 | Indirect; represses TET1 transcription | Not Applicable (Transcriptional Repressor) | Selectively suppresses viability in TET1-high AML cells (MONOMAC-6, THP-1, KOCL-48).[2][4] Reduces global 5hmC levels.[2] Prolonged median survival in AML mouse models.[2] |
| NSC-370284 | STAT3/5 | Indirect; represses TET1 transcription | IC50 (U-87 MG): 24.2 µM[7] | A more potent analog of this compound.[2] Significantly inhibits TET1 expression and AML progression in vivo.[2][7] |
| UC-514321 | STAT3/5 | Indirect; represses TET1 transcription | Not Reported | A structural analog of NSC-370284 with enhanced therapeutic effects in AML models.[2][8] |
| Bobcat339 | TET1, TET2 | Direct; competitive enzymatic inhibitor | TET1: 33 µM, TET2: 73 µM[8][9] | A cytosine-based inhibitor that directly targets the enzyme's active site.[9][10] Does not inhibit DNMT3a.[9] |
| TETi76 | TET1, TET2, TET3 | Direct; competitive enzymatic inhibitor | TET1: 1.5 µM, TET2: 9.4 µM, TET3: 8.8 µM[8][11] | Orally active pan-TET inhibitor that restricts clonal growth of TET2-mutant cells.[8] |
| TiP1 | TET1 | Direct; enzymatic inhibitor | TET1: 0.26 µM[12] | A highly potent and selective macrocyclic peptide inhibitor of TET1.[12] |
Signaling Pathway and Mechanism of Action
This compound's mechanism involves the upstream regulation of the TET1 gene. It targets the STAT3/5 transcription factors, which are known activators of TET1. By inhibiting STAT3/5, this compound prevents them from binding to the TET1 promoter, thereby downregulating its transcription. This leads to lower levels of TET1 protein, reduced conversion of 5mC to 5hmC, and ultimately, suppression of pro-oncogenic pathways in TET1-dependent cancers.
Caption: Mechanism of this compound action via STAT3/5 inhibition.
Experimental Protocols for Validation
The validation of this compound's inhibitory effect on the TET1 pathway relies on a series of cellular and molecular biology assays.
Experimental Validation Workflow
The following diagram outlines the typical workflow for confirming the activity of a putative TET1 transcriptional repressor like this compound.
Caption: Experimental workflow for validating this compound efficacy.
Cell Viability Assay (MTS-based)
This protocol assesses the effect of this compound on the viability of AML cells with differential TET1 expression.
-
Objective: To determine if this compound selectively inhibits the growth of TET1-high cancer cells.
-
Materials:
-
TET1-high (e.g., MONOMAC-6, THP-1) and TET1-low (e.g., NB4) human AML cell lines.
-
RPMI-1640 medium with 10% FBS.
-
This compound stock solution (in DMSO).
-
96-well plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0, 50, 200, 500 nM) in culture medium.[4] The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in each well with the medium containing the different concentrations of this compound or a DMSO vehicle control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
TET1 Expression Analysis by Quantitative RT-PCR
This protocol measures the change in TET1 mRNA levels following treatment with this compound.
-
Objective: To confirm that this compound downregulates the transcription of the TET1 gene.
-
Materials:
-
Treated cells from a scaled-up version of the viability experiment.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR primers for TET1 and a housekeeping gene (e.g., GAPDH).
-
SYBR Green qPCR master mix.
-
-
Procedure:
-
Culture and treat cells (e.g., MONOMAC-6, THP-1) with this compound (e.g., 300 nM) or DMSO for 24-48 hours.[2][4]
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for TET1 and GAPDH.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TET1 expression, normalized to GAPDH.
-
Global 5hmC Quantification by Dot Blot Assay
This protocol provides a semi-quantitative assessment of global 5hmC levels in genomic DNA.
-
Objective: To verify that the reduction in TET1 expression leads to a functional decrease in its enzymatic product, 5hmC.
-
Materials:
-
Genomic DNA (gDNA) extracted from treated cells.
-
Nitrocellulose or PVDF membrane.
-
Denaturation buffer (0.1 M NaOH, 0.5 M NaCl).
-
Neutralization buffer (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
2X SSC buffer.
-
Anti-5hmC antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Extract gDNA from cells treated with this compound (e.g., 300 nM) or DMSO for 48 hours.[4]
-
Denature 100-200 ng of gDNA in denaturation buffer for 10 minutes at 95°C, then immediately place on ice.
-
Neutralize the DNA by adding an equal volume of neutralization buffer.
-
Spot the denatured gDNA onto a nitrocellulose membrane using a dot blot apparatus.
-
UV-crosslink the DNA to the membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against 5hmC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal DNA loading, the membrane can be stained with Methylene Blue.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TET1 upregulation drives cancer cell growth through aberrant enhancer hydroxymethylation of HMGA2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NSC 311068|NSC311068 [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective targeting of human TET1 by cyclic peptide inhibitors: Insights from biochemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the STAT3/5 Inhibitory Landscape: A Comparative Analysis of NSC-311068 and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported STAT3/5 inhibitory activity of NSC-311068 against other established inhibitors. While this compound has been identified as a direct inhibitor of STAT3 and STAT5, publicly available quantitative data on its specific potency is limited. This guide, therefore, focuses on its reported mechanism and compares it with well-characterized alternatives, offering a valuable resource for evaluating therapeutic strategies targeting the STAT signaling pathway.
Introduction to STAT3/5 Signaling and a Novel Inhibitor
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling. Their aberrant activation is a hallmark of numerous cancers, promoting cell proliferation, survival, and immune evasion. This has made them attractive targets for therapeutic intervention.
This compound has emerged as a small molecule that directly targets and inhibits both STAT3 and STAT5[1]. Identified through a screening of National Cancer Institute (NCI) compounds, this compound, with the chemical name 2-((2,4-dinitrophenyl)thio)pyrimidine, has demonstrated the ability to selectively suppress the viability of acute myeloid leukemia (AML) cells that exhibit high expression of the TET1 oncoprotein[1][2]. The inhibition of STAT3/5 by this compound is reported to be the upstream mechanism for its observed anti-leukemic effects[2].
Quantitative Comparison of STAT3/5 Inhibitors
| Compound | Target(s) | IC50 Value (µM) | Assay Type | Reference(s) |
| This compound | STAT3/5 | Not Reported | - | [1][2] |
| S3I-201 (NSC 74859) | STAT3 | 86 (DNA binding) | EMSA | [1][3][4] |
| STAT5 | 166 (DNA binding) | EMSA | [1][3] | |
| p-STAT3 | 38 (in T cells) | IL-6 induced phosphorylation | [5] | |
| Cell Viability | 100 (Huh-7 cells) | Cell-based | [6][7] | |
| Stattic | STAT3 | 5.1 (SH2 domain binding) | Cell-free | [8][9][10] |
| Cell Viability | 2.28 - 4.89 (various cancer cell lines) | Cell-based | [11] | |
| WP1066 | STAT3 | 2.43 (in HEL cells) | Cell-based | |
| JAK2 | 2.30 (in HEL cells) | Cell-based | ||
| p-STAT3 | ~2.5 | Western Blot | ||
| STAT5 | Active, but specific IC50 not provided | Cell-based |
Experimental Protocols for Assessing STAT Inhibitory Activity
The confirmation of a compound's ability to inhibit STAT3/5 signaling relies on a variety of robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of inhibitors like this compound and its alternatives.
Western Blotting for Phosphorylated STAT3/5
This technique is fundamental for directly observing the inhibition of STAT activation.
-
Cell Culture and Treatment: Plate cancer cells known to have constitutively active STAT3/5 or cells that can be stimulated with cytokines (e.g., IL-6 for STAT3, IL-3 for STAT5). Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading onto the gel.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) or phosphorylated STAT5 (p-STAT5 Tyr694). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 or STAT5, and a loading control (e.g., β-actin or GAPDH), to confirm that the observed decrease in phosphorylation is not due to a decrease in total protein.
STAT3/5 Reporter Gene Assay
This assay measures the transcriptional activity of STAT3/5, providing functional evidence of inhibition.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing a STAT-responsive element (e.g., SIE for STAT3, GAS for STAT5) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment and Stimulation: Treat the transfected cells with the inhibitor for a set period. For non-constitutively active cell lines, stimulate with an appropriate cytokine to activate the STAT pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the experimental and control luciferases using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the experimental reporter activity to the control reporter activity. A decrease in the normalized reporter activity in inhibitor-treated cells compared to control cells indicates inhibition of STAT transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a cell-free assay that directly assesses the ability of a compound to inhibit the binding of STAT proteins to DNA.
-
Protein and Probe Preparation: Obtain purified, activated (phosphorylated) STAT3 or STAT5 protein. Prepare a short, double-stranded DNA probe containing the specific STAT binding site, labeled with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: Incubate the activated STAT protein with the labeled DNA probe in the presence of varying concentrations of the inhibitor.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of DNA binding.
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: STAT3/5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing STAT3/5 phosphorylation via Western Blot.
Conclusion
This compound represents a promising therapeutic candidate by dually targeting the oncogenic transcription factors STAT3 and STAT5. While its efficacy in specific cancer models is documented, a comprehensive understanding of its direct inhibitory potency awaits further quantitative characterization. In contrast, inhibitors such as S3I-201, Stattic, and WP1066 offer well-defined inhibitory profiles against STAT3 and, in some cases, STAT5, providing valuable benchmarks for future drug development. The experimental protocols outlined in this guide serve as a foundation for the rigorous evaluation of novel STAT inhibitors, a critical step in advancing targeted cancer therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of STAT3 in neural stem cells promotes neuronal differentiation and functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 with the Generation 2.5 Antisense Oligonucleotide, AZD9150, Decreases Neuroblastoma Tumorigenicity and Increases Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-6 Induced STAT3 Signalling Is Associated with the Proliferation of Human Muscle Satellite Cells Following Acute Muscle Damage - PMC [pmc.ncbi.nlm.nih.gov]
NSC-311068: A Comparative Guide to its Specificity and Selectivity in Targeting the STAT/TET1 Axis in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity and selectivity of NSC-311068, a small molecule inhibitor with promising therapeutic potential in Acute Myeloid Leukemia (AML). By objectively comparing its performance with other relevant compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel epigenetic and signaling pathway-targeted cancer therapies.
Executive Summary
This compound has been identified as a selective inhibitor of Ten-eleven translocation 1 (TET1) transcription, a critical oncoprotein in certain subtypes of AML. Unlike direct enzymatic inhibitors, this compound exerts its effect through an indirect mechanism by targeting the Signal Transducer and Activator of Transcription (STAT) 3 and 5 proteins. This guide delves into the experimental evidence supporting this mechanism, compares this compound with its more potent analogs and other inhibitors of the STAT/TET1 axis, and provides detailed protocols for the key assays used in its evaluation.
Mechanism of Action: Indirect Inhibition of TET1 via STAT3/5
This compound and its analogs, NSC-370284 and UC-514321, do not directly inhibit the enzymatic activity of TET1. Instead, they have been shown to target the STAT3 and STAT5 transcription factors.[1][2] In many AML subtypes, particularly those with MLL rearrangements, STAT3 and STAT5 are constitutively activated and drive the transcription of the TET1 gene. By inhibiting STAT3/5, this compound effectively downregulates TET1 expression, leading to a subsequent decrease in global 5-hydroxymethylcytosine (5hmC) levels, a key epigenetic mark established by TET enzymes. This selective pressure on the STAT/TET1 axis preferentially inhibits the viability of cancer cells that are dependent on high TET1 expression for their survival.
Comparative Efficacy Analysis
The following tables summarize the in vitro efficacy of this compound and other relevant inhibitors in AML cell lines.
Cell Viability in TET1-high vs. TET1-low AML Cell Lines
This compound and its analogs demonstrate selectivity for AML cell lines with high expression of TET1. The data below, extracted from MTS assays performed 48 hours post-treatment, illustrates this differential effect.[3][4]
| Compound | Concentration (nM) | MONOMAC-6 (TET1-high) % Viability | THP-1 (TET1-high) % Viability | KOCL-48 (TET1-high) % Viability | KASUMI-1 (TET1-high) % Viability | NB4 (TET1-low) % Viability |
| This compound | 50 | ~80% | ~85% | ~90% | ~95% | ~100% |
| 200 | ~60% | ~70% | ~80% | ~85% | ~100% | |
| 500 | ~40% | ~50% | ~60% | ~70% | ~100% | |
| NSC-370284 | 50 | ~70% | ~75% | ~85% | ~90% | ~100% |
| 200 | ~40% | ~50% | ~60% | ~75% | ~100% | |
| 500 | ~20% | ~30% | ~40% | ~50% | ~100% | |
| UC-514321 | 50 | ~60% | ~65% | ~75% | ~80% | ~100% |
| 200 | ~30% | ~40% | ~50% | ~60% | ~100% | |
| 500 | ~15% | ~20% | ~30% | ~40% | ~100% |
Comparison with Other STAT and TET Inhibitors
This table provides a broader comparison with other compounds targeting the STAT or TET pathways, highlighting their IC50 values in relevant cancer cell lines.
| Compound | Primary Target(s) | Cell Line(s) | IC50 | Reference(s) |
| This compound | STAT3/5 (indirect TET1) | TET1-high AML | Not explicitly calculated | [3] |
| NSC-370284 | STAT3/5 (indirect TET1) | TET1-high AML | Not explicitly calculated | [1][4] |
| UC-514321 | STAT3/5 (indirect TET1) | TET1-high AML | More potent than NSC-370284 | [5][6][7][8] |
| Stattic | STAT3 | T-ALL cell lines | 3.19 - 4.89 µM | [9][10][11][12] |
| Pimozide | STAT5 | AML cell lines | 19.19 - 62.17 µM | [13][14][15][16][17] |
| TETi76 | TET1, TET2, TET3 | Leukemia cell lines | 1.5 µM (TET1), 9.4 µM (TET2), 8.8 µM (TET3) | [2][18][19][20][21] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS) Assay
This protocol is used to assess the effect of this compound and other compounds on the viability of AML cell lines.
Procedure:
-
Cell Seeding: AML cell lines (e.g., MONOMAC-6, THP-1, KOCL-48, KASUMI-1 for TET1-high, and NB4 for TET1-low) are seeded into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Addition: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 0, 50, 200, 500 nM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[22][23][24]
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for TET1 Expression
This protocol is used to quantify the changes in TET1 mRNA levels following treatment with this compound.
Procedure:
-
Cell Treatment: AML cells are treated with 300 nM this compound or DMSO for 48 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, the synthesized cDNA as a template, and primers specific for the human TET1 gene. A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.[25][26][27][28][29]
-
Data Analysis: The relative expression of TET1 is calculated using the 2-ΔΔCt method.
Global 5-hydroxymethylcytosine (5hmC) Dot Blot Analysis
This protocol provides a semi-quantitative assessment of global 5hmC levels in genomic DNA.
Procedure:
-
Genomic DNA Extraction: Genomic DNA is extracted from AML cells treated with this compound or a vehicle control.
-
DNA Denaturation: The DNA is denatured by heating at 95-100°C for 10 minutes, followed by rapid cooling on ice.
-
Membrane Spotting: Serial dilutions of the denatured DNA are spotted onto a nitrocellulose or nylon membrane and allowed to air dry.[12][30][31][32][33][34]
-
Cross-linking: The DNA is cross-linked to the membrane using a UV cross-linker.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for 5hmC.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using a chemiluminescent substrate and visualized using an imaging system.
-
Analysis: The dot intensities are quantified using densitometry software to determine the relative levels of global 5hmC.
Conclusion
This compound represents a promising therapeutic lead that selectively targets AML cells with high TET1 expression. Its indirect mechanism of action, through the inhibition of the STAT3/5 signaling pathway, offers a novel strategy for modulating epigenetic landscapes in cancer. While its analogs, NSC-370284 and UC-514321, demonstrate enhanced potency, the foundational work on this compound has been instrumental in validating the STAT/TET1 axis as a druggable target in AML. Further investigation and optimization of this class of compounds could lead to the development of effective and selective therapies for patients with high-TET1-expressing leukemias.
References
- 1. NSC 370284 | STAT | TargetMol [targetmol.com]
- 2. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. UC-514321 | STAT3/5 inhibitor, TET1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Stattic | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. preprints.org [preprints.org]
- 16. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. US20200306221A1 - Antitumor tet2 modulating compounds - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Cell lines and MTS cell viability assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. origene.com [origene.com]
- 27. bu.edu [bu.edu]
- 28. Tet1 and hydroxymethylcytosine in transcription and DNA methylation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubcompare.ai [pubcompare.ai]
- 31. researchgate.net [researchgate.net]
- 32. diagenode.com [diagenode.com]
- 33. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 34. raybiotech.com [raybiotech.com]
A Head-to-Head Battle in AML: Unpacking the Therapeutic Potential of NSC-311068 and JQ1
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for effective and targeted therapies for Acute Myeloid Leukemia (AML) is a relentless pursuit. This guide offers a detailed comparative analysis of two promising investigational compounds, NSC-311068 and JQ1, delving into their distinct mechanisms of action, summarizing their performance with supporting experimental data, and providing the necessary protocols for further investigation.
AML, a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, remains a significant clinical challenge. Both this compound, a STAT3/5 inhibitor, and JQ1, a BET bromodomain inhibitor, have demonstrated potent anti-leukemic activity, but they operate through different signaling pathways, making a comparative study essential for understanding their potential applications, either as monotherapies or in combination.
Mechanism of Action: A Tale of Two Pathways
This compound and JQ1 exert their anti-leukemic effects by targeting distinct molecular machinery within AML cells.
This compound: Targeting the STAT/TET1 Axis
This compound is a small molecule that directly inhibits Signal Transducer and Activator of Transcription (STAT) proteins 3 and 5.[1] In AML, particularly in subtypes with high expression of the enzyme Ten-Eleven Translocation 1 (TET1), the STAT3/5 signaling pathway is often constitutively active. STAT3 and STAT5 act as transcriptional activators of the TET1 gene. By inhibiting STAT3/5, this compound effectively downregulates TET1 expression, a critical factor for the survival and proliferation of these AML cells.[1] This compound has shown selective efficacy in AML cells with high TET1 levels.[1]
JQ1: Disrupting Epigenetic Readership
JQ1, on the other hand, is a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, most notably BRD4.[2] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, including AML, BRD4 plays a crucial role in maintaining the expression of key oncogenes such as c-MYC and BCL2.[3] JQ1 competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby suppressing the transcription of these critical cancer-driving genes.[3] This leads to cell cycle arrest and apoptosis in a broad range of AML subtypes.[4][5]
Performance Data: A Quantitative Comparison
To provide a clear and objective comparison of the anti-leukemic efficacy of this compound and JQ1, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various AML cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | This compound IC50 (nM) | JQ1 IC50 (nM) | Key Molecular Features |
| MONOMAC-6 | ~200 nM (at 48h) | Not explicitly found in the same study, but generally sensitive to JQ1. | MLL-rearranged, TET1-high |
| THP-1 | ~200 nM (at 48h) | ~113 nM (at 72h) | MLL-rearranged, TET1-high |
| KASUMI-1 | ~500 nM (at 48h) | ~58 nM (at 72h)[6] | t(8;21), TET1-high |
Data for this compound is estimated from graphical representations in the source publication where specific IC50 values were not explicitly stated.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is based on the methodology used to assess the effect of this compound on AML cell viability.
-
Cell Seeding: Seed AML cell lines (e.g., MONOMAC-6, THP-1, KASUMI-1) in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound or JQ1 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis induced by compounds like JQ1.
-
Cell Treatment: Treat AML cells with the desired concentrations of the test compound (this compound or JQ1) for the indicated time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting
This protocol can be used to analyze the protein levels of key targets in the this compound and JQ1 signaling pathways.
-
Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, TET1, BRD4, c-MYC, BCL2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. selleckchem.com [selleckchem.com]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. TET1: The epigenetic architect of clinical disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug: JQ1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Evaluating the Synergistic Effects of NSC-311068 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive evaluation of the synergistic potential of NSC-311068, a selective inhibitor of Ten-eleven translocation 1 (TET1) transcription, when used in conjunction with standard chemotherapeutic agents. By targeting the STAT/TET1 axis, this compound and its analogs present a novel approach to sensitize cancer cells to conventional treatments, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).
Quantitative Analysis of Synergistic Effects
The synergistic potential of targeting the STAT/TET1 axis has been demonstrated in preclinical studies. While specific quantitative data for this compound in combination with a wide range of chemotherapies is still emerging, studies on its close structural analog, NSC-370284, and a more potent analog, UC-514321, provide strong evidence of synergy with standard AML therapies. The following tables summarize the observed synergistic effects on cell viability in TET1-high AML cell lines. The synergy is determined by the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of NSC-370284 with Daunorubicin (DNR) on AML Cell Viability
| Cell Line | Drug Combination | Concentration Range (nM) | Observed Effect | Combination Index (CI) |
| THP-1 | NSC-370284 + DNR | Variable | Synergistic Inhibition | Consistently < 1 (Graphical Representation)[1] |
| KASUMI-1 | NSC-370284 + DNR | Variable | Synergistic Inhibition | Consistently < 1 (Graphical Representation)[1] |
Table 2: Synergistic Effects of UC-514321 with Daunorubicin (DNR) on AML Cell Viability
| Cell Line | Drug Combination | Concentration Range (nM) | Observed Effect | Combination Index (CI) |
| THP-1 | UC-514321 + DNR | Variable | Synergistic Inhibition | Consistently < 1 (Graphical Representation)[1] |
| KASUMI-1 | UC-514321 + DNR | Variable | Synergistic Inhibition | Consistently < 1 (Graphical Representation)[1] |
In vivo studies have further validated these findings. The combination of either NSC-370284 or UC-514321 with a standard "5+3" chemotherapy regimen (Daunorubicin and Cytarabine) resulted in a significantly enhanced therapeutic effect in a mouse model of MLL-AF9 AML, with the combinatorial treatment curing 83.3% of the AML mice.[1]
Signaling Pathway of this compound and its Analogs in MLL-Rearranged Leukemia
This compound and its analogs exert their effects by targeting the STAT3/5 transcription factors, which are upstream regulators of TET1. In MLL-rearranged leukemia, MLL-fusion proteins directly bind to the TET1 promoter, leading to its overexpression.[2] TET1, in turn, upregulates the expression of critical oncogenes such as HOXA9, MEIS1, and PBX3, which are essential for leukemogenesis.[2][3][4] By inhibiting STAT3/5, this compound and its analogs downregulate TET1 expression, thereby disrupting this oncogenic signaling cascade.
Experimental Protocols
Assessment of Synergy: The Chou-Talalay Method
The most widely accepted method for quantifying drug synergy is the Combination Index (CI) method developed by Chou and Talalay. This method is based on the median-effect principle and provides a quantitative measure of the interaction between two or more drugs.
1. Single-Drug Dose-Response Assays:
-
Culture the target cancer cell lines (e.g., THP-1, KASUMI-1 for AML) in appropriate media.
-
Seed cells in 96-well plates at a predetermined density.
-
Treat the cells with a range of concentrations of each drug (this compound and the chemotherapeutic agent) alone.
-
After a specified incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the concentration of each drug that inhibits 50% of cell growth (IC50).
2. Combination-Drug Assays:
-
Treat the cells with combinations of the two drugs at a constant ratio (e.g., based on their IC50 values) or at various non-constant ratios.
-
Use a matrix design with multiple concentrations of both drugs to cover a range of effect levels.
-
Assess cell viability after the same incubation period as the single-drug assays.
3. Calculation of the Combination Index (CI):
-
The CI is calculated using the following formula for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 required to produce a certain effect (e.g., 50% inhibition) when used alone, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms.
Experimental Workflow for Evaluating Synergy
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound with a chemotherapeutic agent.
Conclusion
The available preclinical data strongly suggest that targeting the STAT/TET1 signaling pathway with inhibitors like this compound and its analogs holds significant promise as a synergistic strategy when combined with conventional chemotherapy for AML. The ability to enhance the efficacy of standard-of-care drugs could lead to improved treatment outcomes, potentially at lower, less toxic doses. Further research, including the generation of more extensive quantitative synergy data for this compound with a broader range of chemotherapeutic agents and across various cancer types, is warranted to fully elucidate its clinical potential. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET1 plays an essential oncogenic role in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of MLL-fusion/MYC⊣miR-26⊣TET1 signaling circuit in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grantome.com [grantome.com]
Independent Validation of NSC-311068's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of NSC-311068 with other alternatives, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the preclinical validation and mechanism of action of this novel TET1 inhibitor.
Executive Summary
This compound has been identified as a selective inhibitor of Ten-eleven translocation 1 (TET1) transcription, a critical oncoprotein in certain subtypes of Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated its efficacy in inhibiting the growth of TET1-high AML cells and repressing tumor progression in vivo. While direct head-to-head comparative trials with standard-of-care AML drugs are not yet available, initial research indicates a synergistic effect when combined with conventional chemotherapy. This guide summarizes the available data on this compound and its analogs, providing a framework for its potential positioning in the AML treatment landscape.
Comparative Performance of this compound and Analogs
This compound and its more potent analog, UC-514321, have shown significant anti-leukemic effects in preclinical models of TET1-high AML. The primary mechanism of action is the suppression of TET1 transcription by directly targeting STAT3/5, which are transcriptional activators of TET1.[1]
In Vivo Efficacy in AML Mouse Models
The anti-leukemic activity of this compound and its related compound NSC-370284 was evaluated in mouse models of MLL-rearranged AML, a subtype characterized by high TET1 expression.[1]
| Treatment Group | Mouse Model | Dosage | Median Survival (days) | Statistical Significance (vs. Control) |
| Control (DMSO) | MLL-AF9 AML | - | ~25 | - |
| This compound | MLL-AF9 AML | 2.5 mg/kg/day | ~40 | p < 0.001 |
| NSC-370284 | MLL-AF9 AML | 2.5 mg/kg/day | ~45 | p < 0.001 |
| Control (DMSO) | AE9a AML | - | ~30 | - |
| This compound | AE9a AML | 2.5 mg/kg/day | ~42 | p < 0.01 |
| NSC-370284 | AE9a AML | 2.5 mg/kg/day | ~48 | p < 0.001 |
Data summarized from Jiang et al. (2017).
Synergistic Effects with Standard Chemotherapy
A structural analog of NSC-370284, UC-514321, demonstrated a potent synergistic effect when combined with the standard AML chemotherapy regimen of Daunorubicin (DNR) and Cytarabine (Ara-C). This combination significantly improved the survival of mice with MLL-AF9 AML.[2]
| Treatment Group | Mouse Model | Outcome |
| Control | MLL-AF9 AML | Median survival of ~25 days |
| UC-514321 + DNR/Ara-C | MLL-AF9 AML | 83.3% of mice were cured |
Data summarized from Jiang et al. (2017).
Comparison with Standard AML Therapies
A direct comparative study between this compound and standard AML drugs has not been published. The following table provides a high-level comparison of their mechanisms of action.
| Drug Class | Example(s) | Mechanism of Action |
| TET1 Inhibitor | This compound | Inhibits TET1 transcription by targeting STAT3/5, leading to decreased proliferation of TET1-high AML cells. |
| Pyrimidine Analog | Cytarabine (Ara-C) | Incorporates into DNA, inhibiting DNA synthesis and leading to cell death.[3] |
| BCL-2 Inhibitor | Venetoclax | Induces apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL-2.[4][5] |
Experimental Protocols
In Vivo Anti-Leukemic Activity Assessment
Objective: To evaluate the therapeutic efficacy of this compound in mouse models of AML.
Mouse Models:
-
MLL-AF9 AML Model: C57BL/6 mice were lethally irradiated and transplanted with bone marrow cells transduced with the MLL-AF9 oncogene.
-
AE9a AML Model: C57BL/6 mice were transplanted with leukemic cells from a primary AE9a (AML1-ETO9a) mouse model.
Treatment Protocol:
-
Leukemic mice were monitored for disease onset.
-
Upon disease development, mice were randomized into treatment and control groups.
-
This compound was administered intraperitoneally at a dose of 2.5 mg/kg body weight, once daily for 10-14 consecutive days.
-
The control group received an equivalent volume of the vehicle (DMSO).
-
Mice were monitored daily for signs of toxicity and survival.
Endpoint: Overall survival was the primary endpoint, analyzed using Kaplan-Meier survival curves and log-rank tests.
Signaling Pathways and Experimental Workflow
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prognostic role of C-KIT, TET1 and TET2 gene expression in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Intensive Chemotherapy Versus Venetoclax-Based Regimens in Elderly Patients with Acute Myeloid Leukemia: Is the Chemotherapy Era Ending? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of NSC-311068: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of NSC-311068, a compound requiring careful handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. When handling this compound, appropriate personal protective equipment (PPE) must be worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 66474-53-1 |
| Molecular Formula | C10H6N4O4S |
| Molecular Weight | 278.242 g/mol |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This necessitates a process of containment, labeling, and transfer to a certified hazardous waste management facility. Do not dispose of this compound down the drain or in regular trash[2].
1. Waste Segregation and Collection:
- Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and spill cleanup materials, in a clearly labeled, sealed container.
- Liquid Waste: If this compound is in a solvent, it should be collected in a separate, sealed container compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[2].
- Empty Containers: Empty containers that held this compound should be managed as hazardous waste. If institutional procedures allow for container rinsing, the first rinse must be collected and disposed of as hazardous waste[2].
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
- Include any other components of the waste mixture (e.g., solvents).
- Indicate the primary hazards: "Toxic" and "Environmental Hazard."
3. Storage:
- Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
- Ensure that the storage area is secure and away from drains and sources of ignition[1].
- Segregate from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
4. Disposal:
- Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
- Follow all institutional and local regulations for waste manifest and handover procedures.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the available documentation. The recommended disposal method is based on the safety data sheet and general principles of hazardous waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling NSC-311068
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with NSC-311068. Adherence to these protocols is critical to ensure personal safety and proper disposal of hazardous materials.
This compound is a small molecule inhibitor of STAT3/5, identified as a potential therapeutic agent in Acute Myeloid Leukemia (AML) with high TET1 expression.[1][2] While its research applications are promising, proper handling and disposal are paramount due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE for handling this compound.[3] The following table summarizes the required PPE based on the available safety data.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | With side-shields, conforming to ANSI Z87.1 standards.[3][4] |
| Face Shield | Required when there is a risk of splashes.[5] | |
| Hand Protection | Protective Gloves | Chemically resistant gloves. Consult manufacturer's data for specific glove type. |
| Body Protection | Impervious Clothing | Laboratory coat or gown made of a material resistant to chemical permeation.[4] |
| Respiratory Protection | Suitable Respirator | Required when vapours/aerosols are generated. Use a NIOSH/MSHA approved respirator.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory when working with this compound to prevent exposure and contamination.
-
Preparation:
-
Ensure a designated and well-ventilated work area, preferably a chemical fume hood.[4]
-
Verify that an eye-wash station and safety shower are readily accessible.[4]
-
Assemble all necessary materials and equipment before handling the compound.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including unused product, empty containers, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal of this compound.
Caption: Operational workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
